Product packaging for 2-Phenylpropanamide(Cat. No.:CAS No. 1125-70-8)

2-Phenylpropanamide

Cat. No.: B1200545
CAS No.: 1125-70-8
M. Wt: 149.19 g/mol
InChI Key: DOZZSWAOPDYVLH-UHFFFAOYSA-N
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Description

2-Phenylpropanamide, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59889. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B1200545 2-Phenylpropanamide CAS No. 1125-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZZSWAOPDYVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-70-8
Record name Hydratropamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydratropamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-phenylpropanamide (also known as hydratropamide). The information is intended to support research and development activities in the fields of organic chemistry, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is an amide derivative of 2-phenylpropanoic acid. Its molecular structure consists of a phenyl group attached to the alpha-carbon of a propanamide backbone.[1]

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms (RS)-2-Phenylpropionamide, Hydratropamide[2]
CAS Number 1125-70-8[2]
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [2]
Melting Point 84–86 °C[1]
Appearance Solid[3]

Table 2: Computed Molecular Properties of this compound

PropertyValueSource(s)
XLogP3-AA 1.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]
Exact Mass 149.084063974 Da[2]
Topological Polar Surface Area 43.1 Ų[2]
Complexity 138[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: ¹H NMR Spectral Data of this compound

Solvent: CDCl₃

Chemical Shift (δ)MultiplicityIntegrationAssignmentCoupling Constant (J)Source(s)
7.30–7.20 ppmMultiplet (m)5HAromatic protons-[1]
3.52 ppmQuartet (q)1HCH7.2 Hz[1]
1.44 ppmDoublet (d)3HCH₃6.9 Hz[1]

Synthesis of this compound: Experimental Protocols

Several synthetic routes have been established for the preparation of this compound. The choice of method may depend on the desired yield, purity, and available starting materials.

This method involves the conversion of the carboxylic acid to an acid chloride, followed by amination.

  • Experimental Protocol:

    • 2-phenylpropanoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

    • The resulting acyl chloride is then reacted with aqueous ammonia (NH₃) to yield this compound.

    • The product can be purified by recrystallization.

    • Yield: 84%[1]

A direct reaction between a commercially available acyl chloride and ammonia.

  • Experimental Protocol:

    • Phenylacetyl chloride is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane.

    • The solution is cooled to 0–25°C.

    • An excess (2–3 equivalents) of ammonia is introduced to the reaction mixture.

    • The reaction is stirred until completion, and the product is isolated and purified by recrystallization.

    • Yield: 70–85%[1]

A modern approach utilizing a nickel catalyst for C-C bond formation.

  • Experimental Protocol:

    • A mixture of an arylboronic acid and 2-bromopropanamide is prepared.

    • A nickel catalyst is added to the mixture.

    • The reaction is carried out under appropriate solvent and temperature conditions.

    • Yield: 75%[1]

This method requires careful control to prevent over-hydrolysis to the carboxylic acid.

  • Experimental Protocol:

    • 2-Phenylpropanenitrile is heated with 50% v/v sulfuric acid at 60–80°C.

    • The reaction is monitored and stopped after 4–6 hours.

    • The product is isolated and purified, often requiring column chromatography to remove the carboxylic acid byproduct.

    • Yield: 50–60%[1]

Chemical Reactivity and Transformations

This compound undergoes several types of chemical reactions, making it a versatile intermediate in organic synthesis.

  • Reduction: The amide group can be reduced to a primary amine. The choice of reducing agent is critical for selectivity.

    • Using LiAlH₄ in ether: This reagent selectively reduces the amide to 2-phenylpropanamine without affecting the phenyl ring.[4][5][6]

    • Using excess H₂ with Pd/C: This method is less selective and will reduce both the amide and the aromatic ring, yielding 2-cyclohexylpropanamine.[5][6]

  • Oxidation: this compound can be oxidized to form the corresponding carboxylic acid, 2-phenylpropanoic acid.[1]

  • Hofmann Rearrangement: Treatment with bromine in an aqueous solution of sodium hydroxide results in the formation of 1-phenylethanamine, an amine with one less carbon atom.[7]

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.[1]

Chemical_Reactions_of_2_Phenylpropanamide main This compound amine 2-Phenylpropanamine main->amine Reduction (LiAlH₄, ether) acid 2-Phenylpropanoic Acid main->acid Oxidation hofmann_amine 1-Phenylethanamine main->hofmann_amine Hofmann Rearrangement (Br₂, NaOH) cyclohexyl_amine 2-Cyclohexylpropanamine main->cyclohexyl_amine Reduction (excess H₂, Pd/C)

Figure 1: Key chemical transformations of this compound.

Pharmacological Relevance and Applications

This compound serves as a structural scaffold for the development of modulators for G protein-coupled receptors (GPCRs) such as GPR88 and CXCR2.[1] Its derivatives are of interest in drug discovery programs targeting various therapeutic areas.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide provides a summary of the known chemical properties and reactivity of this compound based on available literature. Researchers should consult the primary references for more detailed information.

References

An In-Depth Technical Guide to the Laboratory Synthesis of 2-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established laboratory-scale synthesis routes for 2-phenylpropanamide, a key intermediate in the development of various pharmaceuticals. The following sections detail validated experimental protocols, present quantitative data for comparative analysis, and illustrate the synthetic pathways for enhanced comprehension.

Introduction

This compound, also known as hydratropamide, is a chiral amide of significant interest in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making the efficient and reliable synthesis of this scaffold a critical aspect of pharmaceutical research. This guide explores two primary and effective laboratory-scale methods for the preparation of this compound: the amidation of 2-phenylpropanoic acid via its acyl chloride and a modern nickel-catalyzed cross-coupling approach.

Synthesis Route 1: Amidation of 2-Phenylpropanoic Acid

This classical and high-yielding two-step method involves the initial conversion of 2-phenylpropanoic acid to its more reactive acyl chloride derivative, followed by amidation with ammonia.

Reaction Pathway

Amidation_of_2_Phenylpropanoic_Acid 2-Phenylpropanoic_Acid 2-Phenylpropanoic Acid 2-Phenylpropionyl_Chloride 2-Phenylpropionyl Chloride 2-Phenylpropanoic_Acid->2-Phenylpropionyl_Chloride SOCl2 This compound This compound 2-Phenylpropionyl_Chloride->this compound aq. NH3

Figure 1: Amidation of 2-Phenylpropanoic Acid.

Experimental Protocol

Step 1: Synthesis of 2-Phenylpropionyl Chloride

  • To a stirred solution of 2-phenylpropanoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or toluene, slowly add thionyl chloride (1.2 eq) at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield crude 2-phenylpropionyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-phenylpropionyl chloride in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran.

  • Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise with vigorous stirring.

  • Maintain the temperature at 0 °C for 1 hour and then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure this compound.

Quantitative Data
ParameterValueReference
Starting Material2-Phenylpropanoic Acid
Key ReagentsThionyl Chloride, Ammonia
Overall Yield~84%[1]
Purity>98% (after recrystallization)
Recrystallization SolventEthanol/Water, Ethyl Acetate/Hexanes[2][3][4][5][6]

Synthesis Route 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This modern approach utilizes a nickel-catalyzed cross-coupling reaction between an arylboronic acid and 2-bromopropanamide, offering a direct method for the formation of the C-C bond.

Reaction Pathway

Suzuki_Coupling Phenylboronic_Acid Phenylboronic Acid This compound This compound Phenylboronic_Acid->this compound Ni Catalyst, Base 2-Bromopropanamide 2-Bromopropanamide 2-Bromopropanamide->this compound

Figure 2: Ni-Catalyzed Suzuki-Miyaura Coupling.

Experimental Protocol
  • To a reaction vessel, add phenylboronic acid (1.5 eq), 2-bromopropanamide (1.0 eq), a nickel catalyst such as NiCl2(dppp) (5 mol%), and a suitable base (e.g., K3PO4, 2.0 eq).

  • Add a degassed solvent, such as toluene or 1,4-dioxane, under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS or GC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel followed by recrystallization to obtain pure this compound.

Quantitative Data
ParameterValueReference
Starting MaterialsPhenylboronic Acid, 2-Bromopropanamide
CatalystNiCl2(dppp) or similar Ni(II) complex[1][7]
BaseK3PO4 or other suitable base[1]
Reported Yield~75%[1]
Purity>98% (after chromatography and recrystallization)

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

TechniqueExpected Data
¹H NMR (CDCl₃)δ 7.40-7.20 (m, 5H, Ar-H), 5.50 (br s, 2H, NH₂), 3.65 (q, J=7.2 Hz, 1H, CH), 1.55 (d, J=7.2 Hz, 3H, CH₃)
¹³C NMR (CDCl₃)δ 177.5 (C=O), 141.0 (Ar-C), 128.8 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 47.0 (CH), 22.0 (CH₃)
FT-IR (KBr, cm⁻¹)~3350, 3180 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II)
Melting Point 93-95 °C

Conclusion

This guide has detailed two robust and efficient laboratory-scale synthesis routes for this compound. The classical amidation of 2-phenylpropanoic acid offers a high-yield and straightforward approach, while the nickel-catalyzed Suzuki-Miyaura coupling represents a more modern and direct method. The choice of synthesis route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. Both methods, when executed with care, provide reliable access to this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to 2-Phenylpropanamide (CAS Number: 1125-70-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpropanamide, with the CAS number 1125-70-8, is an organic compound that has garnered interest in various scientific fields for its diverse biological activities. Structurally, it is an amide derivative of 2-phenylpropanoic acid. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and an exploration of its biological functions, including its anti-inflammatory, acetylcholinesterase inhibitory, metalloproteinase inhibitory, and antioxidant properties. The guide also includes detailed experimental protocols for its synthesis and for the evaluation of its biological activities, along with a summary of its safety profile.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1125-70-8
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol [1]
IUPAC Name This compound
Synonyms Hydratropamide, 2-phenylpropionamide, α-Methylbenzeneacetamide[1]
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as ethanol and methanol.
pKa Not available

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The most common methods are detailed below.

Synthesis via Acyl Chloride Aminolysis

This is a direct method involving the reaction of 2-phenylpropanoyl chloride with ammonia.

Experimental Protocol:

  • Preparation of 2-Phenylpropanoyl Chloride: To a solution of 2-phenylpropanoic acid in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2-phenylpropanoyl chloride.

  • Amidation: The crude 2-phenylpropanoyl chloride is dissolved in a suitable anhydrous solvent like diethyl ether or tetrahydrofuran. The solution is cooled to 0 °C, and an excess of aqueous ammonia or ammonia gas is passed through the solution with vigorous stirring. The reaction is typically exothermic.

  • Work-up and Purification: After the reaction is complete, the resulting mixture is filtered to remove ammonium chloride precipitate. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Synthesis via Hofmann Rearrangement

This method involves the conversion of a primary amide to a primary amine with one less carbon atom, however, it can be adapted for the synthesis of the amide itself from a suitable precursor. A more relevant application of this reaction in the context of this compound is its conversion to 1-phenylethylamine.

Experimental Protocol for Conversion to 1-Phenylethylamine:

  • A solution of this compound in an aqueous solution of sodium hydroxide is prepared.

  • The solution is cooled, and a solution of bromine in sodium hydroxide is added dropwise with stirring, maintaining a low temperature.

  • The reaction mixture is then gently warmed to facilitate the rearrangement.

  • After the reaction is complete, the resulting 1-phenylethylamine can be extracted with an organic solvent and purified.[2]

Reduction to 2-Phenylpropanamine

This compound can be reduced to the corresponding amine, 2-phenylpropanamine.

Experimental Protocol:

  • To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran under an inert atmosphere, a solution of this compound in the same solvent is added dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature or refluxed for several hours until the reaction is complete.

  • The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to give 2-phenylpropanamine.[3][4][5]

Biological Activities and Experimental Protocols

This compound has been reported to exhibit a range of biological activities. Detailed experimental protocols to assess these activities are provided below.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated through its ability to inhibit the production of pro-inflammatory mediators. A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of the cell supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Acetylcholinesterase (AChE) Inhibition

The inhibitory effect of this compound on acetylcholinesterase can be determined using the Ellman's method.

Experimental Protocol: Ellman's Assay

  • Reagents: Acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and acetylcholinesterase (AChE) enzyme are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, different concentrations of this compound, and the AChE enzyme. The mixture is incubated for a pre-determined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).

  • Reaction Initiation: The reaction is initiated by the addition of DTNB and ATCI.

  • Measurement: The absorbance is measured kinetically at 412 nm for a few minutes. The rate of the reaction is determined from the slope of the absorbance versus time plot.

  • Data Analysis: The percentage inhibition of AChE activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined from a dose-response curve.

Metalloproteinase (MMP) Inhibition

The inhibitory activity of this compound against metalloproteinases, such as MMP-2 and MMP-9, can be assessed using gelatin zymography.

Experimental Protocol: Gelatin Zymography

  • Sample Preparation: Conditioned media from cultured cells (e.g., HT1080 fibrosarcoma cells, which secrete MMPs) treated with or without this compound are collected.

  • Electrophoresis: The samples are mixed with a non-reducing sample buffer and subjected to electrophoresis on a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).

  • Enzyme Renaturation and Development: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer (containing Tris-HCl, CaCl₂, and ZnCl₂) at 37 °C for 12-24 hours. During this incubation, the MMPs digest the gelatin in the gel.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

  • Data Analysis: The intensity of the clear bands is quantified using densitometry. A decrease in the intensity of the bands in the presence of this compound indicates inhibition of MMP activity.[6][7][8][9][10]

Antioxidant Activity

The free radical scavenging activity of this compound can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: A stock solution of DPPH in methanol is prepared.

  • Assay Procedure: In a 96-well plate, various concentrations of this compound are mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm. The scavenging of the DPPH radical by this compound results in a decrease in absorbance.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value can be determined from a dose-response curve.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its reported biological activities suggest potential interactions with key cellular signaling cascades.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound, particularly the inhibition of pro-inflammatory mediators like NO, suggest a potential role in modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses.[11][12][13][14][15][16]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->ProInflammatory_Genes Induces Phenylpropanamide This compound Phenylpropanamide->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. It is plausible that this compound may exert some of its biological effects through the modulation of MAPK cascades such as ERK, JNK, and p38.[11][17][18][19][20]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Gene_Expression Gene Expression (Inflammation, etc.) Transcription_Factors->Gene_Expression Phenylpropanamide This compound Phenylpropanamide->MAPKKK Potential Modulation Phenylpropanamide->MAPKK Potential Modulation Phenylpropanamide->MAPK Potential Modulation

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Safety and Toxicology

The safety profile of this compound is not extensively documented in publicly available literature. Acute toxicity studies are essential to determine the lethal dose 50 (LD₅₀) and to identify potential target organs of toxicity.

General Protocol for Acute Oral Toxicity Study (Following OECD Guideline 425):

  • Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions and acclimatized to the laboratory environment before the study.

  • Dosing: The test substance is administered orally by gavage. The study typically starts with a dose at a level expected to be moderately toxic.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

Conclusion

This compound is a compound with a spectrum of interesting biological activities that warrant further investigation. The synthetic methods are well-established, allowing for its preparation for research purposes. The provided experimental protocols offer a framework for the systematic evaluation of its anti-inflammatory, acetylcholinesterase inhibitory, metalloproteinase inhibitory, and antioxidant properties. Future studies should focus on elucidating the precise mechanisms of action, including its effects on key signaling pathways such as NF-κB and MAPK, and on establishing a comprehensive toxicological profile. Such research will be crucial for determining the potential of this compound and its derivatives as leads for drug development.

References

An In-depth Technical Guide to the Physical Properties of 2-Phenylpropanamide Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of 2-phenylpropanamide crystals. It is intended to serve as a technical resource, consolidating key data and outlining the experimental methodologies used for their determination.

Physicochemical Properties

This compound (IUPAC name: this compound) is an organic compound with a molecular formula of C₉H₁₁NO.[1][2] It presents as a white crystalline solid and is a derivative of 2-phenylpropanoic acid.[1][3] The molecule features a phenyl group attached to the alpha-carbon of a propanamide backbone.[1]

The fundamental physicochemical data for this compound are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C₉H₁₁NO[1][2]
Molecular Weight 149.19 g/mol [2][4]
CAS Number 1125-70-8[1][2]
Melting Point 84–86 °C[1]
Appearance White crystalline solid[3]
InChIKey DOZZSWAOPDYVLH-UHFFFAOYSA-N[2]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both a nonpolar phenyl group and a polar amide functional group. This amphiphilic nature influences its behavior in various solvents.

  • Organic Solvents : It demonstrates good solubility in organic solvents such as ethanol and methanol.[3]

  • Aqueous Solvents : Solubility in water is limited.[3] The presence of the amide group allows for hydrogen bonding, which can aid solubility in aqueous environments, though the hydrophobic phenyl ring is a dominant factor.[3]

  • Temperature Dependency : As with many organic solids, the solubility of this compound is expected to increase with higher temperatures.[3]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule.

Chemical Shift (δ)MultiplicityIntegrationAssignmentCoupling Constant (J)Reference
7.30–7.20 ppmMultiplet (m)5HAromatic protons-[1]
3.52 ppmQuartet (q)1HCH7.2 Hz[1]
1.44 ppmDoublet (d)3HCH₃6.9 Hz[1]
Spectra acquired in Chloroform-d (CDCl₃)
Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. Data obtained from a KBr-pellet sample preparation is available in public databases.[2] Key expected absorptions would include N-H stretching from the amide, C=O (amide I) stretching, and C-H stretching from the aromatic and aliphatic portions.

Mass Spectrometry (MS)

Mass spectrometry data, typically from GC-MS analysis, is available and confirms the molecular weight of the compound.[2]

Experimental Protocols

The characterization of this compound crystals involves a systematic workflow to confirm identity, purity, and physical properties.

experimental_workflow cluster_synthesis Crystal Preparation cluster_characterization Physical & Structural Characterization synthesis Synthesis of This compound recrystallization Recrystallization (e.g., from Ethanol/Water) synthesis->recrystallization drying Crystal Drying (Vacuum Oven) recrystallization->drying mp Melting Point Determination drying->mp Purified Crystals nmr NMR Spectroscopy (¹H, ¹³C) drying->nmr Purified Crystals ftir FTIR Spectroscopy drying->ftir Purified Crystals ms Mass Spectrometry (GC-MS) drying->ms Purified Crystals

References

Solubility of 2-Phenylpropanamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-phenylpropanamide in various organic solvents. Due to the limited availability of precise quantitative data for this compound in publicly accessible literature, this guide presents qualitative solubility information for the target compound, alongside quantitative data for the closely related compound, 2-phenylacetamide, to serve as a valuable reference point. Furthermore, detailed experimental protocols for determining solubility are provided, enabling researchers to generate specific data for their unique applications.

Understanding the Solubility of this compound

This compound, a derivative of 2-phenylpropanoic acid, is an amide with a molecular structure that dictates its solubility characteristics. The presence of a phenyl group introduces a degree of hydrophobicity, while the amide functional group is capable of hydrogen bonding, contributing to its solubility in polar organic solvents.[1] Generally, this compound is characterized as a white crystalline solid.[1]

Qualitative Solubility Data for this compound

While precise quantitative data is scarce, the following table summarizes the qualitative solubility of this compound in common organic solvents based on available literature.

SolventQualitative Solubility
EthanolSoluble[2]
AcetoneSoluble[2]
MethanolSlightly Soluble[3]
Ethyl AcetateSlightly Soluble[3]
WaterInsoluble[3]

Quantitative Solubility of the Analog 2-Phenylacetamide

To provide a quantitative perspective, this section presents solubility data for 2-phenylacetamide, a structurally similar compound. These values, determined via a gravimetric method, illustrate the impact of solvent and temperature on the solubility of a closely related amide.[4]

Table 1: Molar Fraction Solubility (x) of 2-Phenylacetamide in Various Organic Solvents at Different Temperatures (K) [4]

Solvent283.15 K288.15 K293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K
Methanol0.04890.05810.06870.08090.09490.11100.12950.1507
Ethanol0.02750.03250.03840.04520.05310.06220.07270.0848
n-Propanol0.01950.02300.02710.03190.03740.04380.05110.0596
Isopropanol0.01600.01880.02210.02590.03030.03540.04130.0481
n-Butanol0.01390.01630.01910.02230.02610.03040.03540.0412
Acetone0.10120.11710.13520.15590.17940.20610.23650.2710
Ethyl Acetate0.04130.04850.05690.06660.07790.09090.10590.1232
Acetonitrile0.07820.09110.10580.12270.14210.16430.18970.2186

Note: This data is for 2-phenylacetamide and should be used as a reference for estimating the solubility behavior of this compound.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocols are provided.

Gravimetric Method for Solubility Determination

This is a straightforward and widely used method for determining the solubility of a solid in a solvent.[3]

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials or evaporating dishes

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, allow the vials to rest at the set temperature for a period to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or dissolution during sampling. Immediately filter the solution through a syringe filter into a pre-weighed vial or evaporating dish.

  • Solvent Evaporation: Place the vial or dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination: Once all the solvent has evaporated, cool the vial or dish to room temperature in a desiccator and weigh it on an analytical balance.

  • Calculation: The solubility can be calculated as follows:

    Solubility (g/100mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant withdrawn in mL) * 100

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive and rapid method.[5]

Materials:

  • This compound

  • Selected organic solvent(s)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Determination of λmax: Scan one of the standard solutions across a range of wavelengths to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent at a specific temperature as described in the gravimetric method (steps 1-3).

  • Sample Preparation for Measurement: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

G Workflow for Gravimetric Solubility Determination A Add excess this compound to a known volume of solvent B Seal the container A->B C Agitate at constant temperature (e.g., in a thermostatic shaker) B->C D Allow undissolved solid to settle C->D E Withdraw a known volume of supernatant D->E F Filter the solution E->F G Evaporate the solvent F->G H Weigh the remaining solute G->H I Calculate solubility H->I

Caption: Gravimetric solubility determination workflow.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine precise solubility data tailored to their specific needs. The provided data for a close structural analog offers valuable insights for initial experimental design and solvent selection.

References

The Versatile Core of 2-Phenylpropanamide: A Technical Guide to Its Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpropanamide scaffold is a privileged structural motif in medicinal chemistry and materials science, offering a versatile backbone for the development of a wide array of functional molecules. Its derivatives have shown significant promise in diverse fields, ranging from potent analgesics to novel antimicrobial and anticancer agents, as well as building blocks for advanced polymers. This technical guide provides an in-depth exploration of the potential applications of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows to support further research and development in this exciting area.

Medicinal Applications: A Multi-Target Scaffold

The inherent structural features of this compound, including its aromatic ring, chiral center, and amide linkage, provide ample opportunities for modification to achieve desired biological activities. Researchers have successfully exploited these features to design derivatives with potent analgesic, antimicrobial, and anticancer properties.

Analgesic Properties: Targeting Opioid Receptors

A significant area of application for this compound derivatives is in the development of potent analgesics, particularly those targeting opioid receptors. A prime example is ohmefentanyl, a highly potent and selective μ-opioid receptor agonist. The stereochemistry of these derivatives plays a crucial role in their analgesic activity and receptor binding affinity.

Quantitative Data: Analgesic Activity and Receptor Binding of Ohmefentanyl Isomers

CompoundAnalgesic Potency (ED₅₀, mg/kg, mouse hot plate)Morphine Potency Ratioμ-Opioid Receptor Affinity (Kᵢ, nM)
(3R,4S,2'S)-(+)-cis-1b0.0010613,100x0.022
(3R,4S,2'R)-(-)-cis-1a0.004652,990x0.035

Experimental Protocol: Opioid Receptor Binding Assay

A detailed protocol for determining the binding affinity of this compound derivatives to opioid receptors is crucial for structure-activity relationship (SAR) studies.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the μ-opioid receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Test this compound derivative

  • Membrane homogenates from cells expressing the human μ-opioid receptor

  • [³H]DAMGO (a radiolabeled μ-opioid agonist)

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from cells overexpressing the human μ-opioid receptor.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • A fixed concentration of [³H]DAMGO

    • Varying concentrations of the test this compound derivative

    • For non-specific binding control wells, add a high concentration of naloxone.

    • Membrane homogenate

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathway: Mu-Opioid Receptor Activation

Upon binding of a this compound derivative agonist, the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to analgesia.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound Agonist MOR μ-Opioid Receptor (GPCR) Agonist->MOR G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel (K⁺ Channel) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Reduced_Excitability Reduced Neuronal Excitability & Analgesia Ca_influx->Reduced_Excitability Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability

Caption: Mu-opioid receptor signaling cascade.

Antimicrobial and Anticancer Potential

Derivatives of this compound have also been investigated for their potential as antimicrobial and anticancer agents. While specific quantitative data for this compound derivatives is still emerging, related structures have shown promising activity. For instance, N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivatives have demonstrated notable antimicrobial efficacy. Similarly, certain derivatives have shown cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Objective: To determine the MIC of a this compound derivative against a specific bacterial strain.

Materials:

  • Test this compound derivative

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow: Anticancer Drug Screening

The following workflow outlines the general steps for screening this compound derivatives for their anticancer activity.

anticancer_workflow start Start synthesis Synthesize this compound Derivatives start->synthesis treatment Treat Cells with Derivative Dilutions synthesis->treatment cell_culture Culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) cell_culture->treatment mtt_assay Perform MTT Assay (or similar viability assay) treatment->mtt_assay data_analysis Analyze Data and Calculate IC₅₀ Values mtt_assay->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization end End sar_studies->end lead_optimization->synthesis

Caption: Workflow for anticancer screening.

Applications in Materials Science: Polymer Synthesis

The bifunctional nature of certain this compound derivatives, potentially containing reactive groups on the phenyl ring or the amide nitrogen, makes them attractive candidates as monomers for the synthesis of novel polymers. While this area is less explored than their medicinal applications, the incorporation of the rigid this compound core into polymer backbones could impart unique thermal and mechanical properties.

Conceptual Experimental Protocol: Synthesis of a Polyamide from a Diamino-2-phenylpropanamide Derivative

Objective: To synthesize a polyamide by reacting a diamino-functionalized this compound derivative with a diacid chloride.

Materials:

  • Diamino-2-phenylpropanamide monomer

  • Diacid chloride (e.g., terephthaloyl chloride)

  • Anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP))

  • Anhydrous base (e.g., pyridine)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamino-2-phenylpropanamide monomer in anhydrous NMP.

  • Reaction Initiation: Cool the solution in an ice bath and add the diacid chloride dropwise with vigorous stirring.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to allow for polymer chain growth.

  • Polymer Precipitation: Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent such as methanol.

  • Purification: Filter the precipitated polymer, wash it thoroughly with methanol and water to remove unreacted monomers and salts, and dry it under vacuum.

  • Characterization: Characterize the synthesized polyamide using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the formation of amide bonds), Nuclear Magnetic Resonance (NMR) spectroscopy (for structural elucidation), Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity), and Thermal Gravimetric Analysis (TGA) (to assess thermal stability).

Synthesis of this compound Derivatives

A general and robust method for the synthesis of N-substituted this compound derivatives involves the amidation of 2-phenylpropanoic acid.

Experimental Protocol: Synthesis of N-Benzyl-2-phenylpropanamide

Objective: To synthesize N-benzyl-2-phenylpropanamide from 2-phenylpropanoic acid and benzylamine.

Materials:

  • 2-Phenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-phenylpropanoic acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Amidation: In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM. Cool this solution to 0°C. Add the freshly prepared 2-phenylpropanoyl chloride solution dropwise to the benzylamine solution.

  • Reaction Quenching and Work-up: After the addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-benzyl-2-phenylpropanamide.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

This guide highlights the significant potential of this compound derivatives across multiple scientific disciplines. The provided data, protocols, and diagrams serve as a valuable resource for researchers looking to explore and expand upon the applications of this versatile chemical scaffold. Further investigations into their antimicrobial and anticancer activities, as well as their utility in polymer science, are warranted and hold the promise of exciting new discoveries.

2-phenylpropanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the chemical properties of 2-phenylpropanamide, including its molecular formula and weight. It also outlines a detailed experimental protocol for its synthesis from 2-phenylpropanoic acid.

Core Compound Data

The fundamental quantitative data for this compound is summarized below.

PropertyValue
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19 g/mol
IUPAC NameThis compound
CAS Number1125-70-8

Experimental Protocol: Synthesis of this compound

This section details a common laboratory method for the synthesis of this compound. The procedure involves a two-step process: the conversion of 2-phenylpropanoic acid to its corresponding acid chloride, followed by amidation.

Step 1: Synthesis of 2-Phenylpropanoyl Chloride

This procedure is adapted from standard methods for the synthesis of acid chlorides from carboxylic acids.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylpropanoic acid in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂) to the solution at room temperature. A typical molar ratio is 1.2 to 1.5 equivalents of thionyl chloride for each equivalent of the carboxylic acid.

  • Reaction: Heat the mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by observing the cessation of gas (HCl and SO₂) evolution.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-phenylpropanoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This second step involves the reaction of the synthesized acid chloride with an amine source.

  • Amidation Reaction: Dissolve the crude 2-phenylpropanoyl chloride in an anhydrous aprotic solvent like dichloromethane. Cool the solution in an ice bath.

  • Amine Addition: Slowly add an excess of concentrated aqueous ammonia (NH₃) or bubble ammonia gas through the solution with vigorous stirring. The reaction is exothermic and should be kept cool.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for another hour. Quench the reaction by adding water.

  • Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process described above.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 2-Phenylpropanoic Acid C 2-Phenylpropanoyl Chloride A->C + SOCl₂ - SO₂ - HCl B Thionyl Chloride (SOCl₂) B->C E This compound C->E + NH₃ - HCl D Ammonia (NH₃) D->E

Caption: Synthesis workflow for this compound.

Spectroscopic Data of 2-Phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylpropanamide, a key chemical intermediate. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used to obtain them. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.30–7.20multiplet5HAromatic protons (C₆H₅)
3.52quartet1HMethine proton (-CH)
1.44doublet3HMethyl protons (-CH₃)

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~175Carbonyl carbon (C=O)
~140Aromatic quaternary carbon
~129Aromatic CH carbons
~127Aromatic CH carbons
~126Aromatic CH carbons
~47Methine carbon (-CH)
~18Methyl carbon (-CH₃)

Note: The ¹³C NMR data is based on typical chemical shift ranges for the functional groups present in the molecule. Specific experimental data was not available in the searched resources.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadN-H stretch (Amide)
~3180Strong, BroadN-H stretch (Amide)
~3060MediumAromatic C-H stretch
~2970MediumAliphatic C-H stretch
~1650StrongC=O stretch (Amide I)
~1600, 1495, 1450Medium to WeakAromatic C=C stretches
~1420MediumN-H bend (Amide II)
~700, 750StrongAromatic C-H out-of-plane bend

Note: The IR data is based on typical absorption frequencies for the functional groups in this compound.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
149[M]⁺Molecular Ion
105High[C₆H₅CO]⁺
91High[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺
44High[CONH₂]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Analysis of this compound

  • Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans are accumulated to improve the signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

FT-IR Analysis of this compound using the KBr Pellet Method

  • Sample Preparation:

    • Approximately 1-2 mg of this compound is finely ground in an agate mortar and pestle.

    • About 100-200 mg of dry potassium bromide (KBr) powder is added to the ground sample.

    • The mixture is thoroughly ground and mixed to ensure homogeneity.

    • The powdered mixture is transferred to a pellet press, and a pressure of 7-10 tons is applied for several minutes to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is recorded.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The sample spectrum is recorded over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

GC-MS Analysis of this compound

  • Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the solid in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.

  • Gas Chromatography (GC) Parameters:

    • Injection Port Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Temperature Program: An initial temperature of 50-100 °C is held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1-2 scans/second.

  • Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of this compound. The mass spectrum corresponding to this peak is then analyzed to determine the molecular ion and the fragmentation pattern.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound (Solid) Dissolved_Sample Dissolve in Deuterated Solvent Sample->Dissolved_Sample KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet Diluted_Sample Dissolve in Volatile Solvent Sample->Diluted_Sample NMR NMR Spectrometer (¹H and ¹³C) Dissolved_Sample->NMR IR FT-IR Spectrometer KBr_Pellet->IR GCMS GC-MS System Diluted_Sample->GCMS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Chromatogram & Mass Spectrum GCMS->MS_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocol for Nickel-Catalyzed Synthesis of 2-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-phenylpropanamide, a valuable building block in organic synthesis and pharmaceutical research. The described method utilizes a cost-effective and readily available nickel(II) chloride catalyst for the direct amidation of 2-phenylpropanoic acid. This protocol is adapted from established methodologies for the nickel-catalyzed amidation of phenylacetic acid derivatives and offers a straightforward and efficient route to the desired primary amide, with water as the only theoretical byproduct.[1] The reaction is characterized by its operational simplicity and the use of a non-precious metal catalyst, making it an attractive and sustainable option for both small-scale research and larger-scale production.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, with amides being prevalent structural motifs in a vast array of pharmaceuticals, natural products, and polymers. Traditional methods for amide synthesis often rely on stoichiometric activating agents, which generate significant waste. In contrast, direct catalytic amidation of carboxylic acids with amines represents a more atom-economical and environmentally benign approach. Nickel, being an earth-abundant and inexpensive transition metal, has emerged as a powerful catalyst for a variety of cross-coupling and bond-forming reactions, including C-N bond formation.[1][2]

This application note details a protocol for the nickel-catalyzed synthesis of this compound from 2-phenylpropanoic acid, leveraging the catalytic activity of simple nickel salts. The direct amidation strategy avoids the pre-activation of the carboxylic acid, thereby streamlining the synthetic process.

Reaction Scheme

Figure 1. Nickel-catalyzed direct amidation of 2-phenylpropanoic acid.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on analogous nickel-catalyzed amidation reactions.[1]

ParameterValueReference
Catalyst Nickel(II) Chloride (NiCl₂)[1]
Catalyst Loading 10 mol%[1]
Starting Material 2-Phenylpropanoic Acid-
Amine Source Ammonium Hydroxide (28-30% aq.)Assumed for primary amide
Solvent Toluene[1]
Temperature 120-140 °C (reflux)[1]
Reaction Time 12-24 hours[1]
Typical Yield Moderate to Excellent[1]

Experimental Protocol

This protocol is adapted from the nickel-catalyzed direct amidation of phenylacetic acid derivatives.[1]

Materials:

  • 2-Phenylpropanoic acid

  • Nickel(II) chloride (NiCl₂)

  • Ammonium hydroxide (28-30% aqueous solution)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Standard glassware for workup and purification

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 2-phenylpropanoic acid (e.g., 1.50 g, 10.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add nickel(II) chloride (0.13 g, 1.0 mmol, 10 mol%) and toluene (40 mL).

  • Addition of Amine Source: Add ammonium hydroxide (28-30% aqueous solution, e.g., 5.0 mL, ~75 mmol, 7.5 equiv).

  • Reaction: Heat the reaction mixture to reflux (approximately 120-140 °C) with vigorous stirring. The water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

experimental_workflow node_start Start node_reagents Combine 2-Phenylpropanoic Acid, NiCl2, and Toluene in Flask node_start->node_reagents node_amine Add Ammonium Hydroxide node_reagents->node_amine node_reflux Heat to Reflux with Dean-Stark Trap node_amine->node_reflux node_monitor Monitor Reaction Progress (TLC/GC-MS) node_reflux->node_monitor node_workup Aqueous Workup node_monitor->node_workup Upon Completion node_purify Purification by Column Chromatography node_workup->node_purify node_product This compound node_purify->node_product

Caption: Workflow for the Ni-catalyzed synthesis of this compound.

Proposed Catalytic Cycle

catalytic_cycle Ni_II Ni(II) Catalyst Intermediate_A Ni(II)-Carboxylate Complex Ni_II->Intermediate_A + R-COOH - H₂O Intermediate_B Acyl-Nickel Intermediate Intermediate_A->Intermediate_B Decarboxylation/ Ligand Exchange Intermediate_C Amine Coordination Intermediate_B->Intermediate_C + NH₃ Intermediate_C->Ni_II Reductive Elimination Product This compound Intermediate_C->Product

Caption: A plausible catalytic cycle for the Ni-catalyzed direct amidation.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Nickel(II) chloride is a suspected carcinogen and should be handled with care.

  • Toluene is flammable and toxic; avoid inhalation and contact with skin.

  • Ammonium hydroxide is corrosive and has a pungent odor.

  • The reaction is heated to high temperatures; use appropriate caution to avoid burns.

Conclusion

The described protocol offers a practical and efficient method for the synthesis of this compound using a simple and inexpensive nickel catalyst. This direct amidation approach is in line with the principles of green chemistry by minimizing waste and utilizing an earth-abundant metal. The methodology is expected to be applicable to a range of substituted phenylpropanoic acids, providing a valuable tool for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for the Amidation of 2-Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amidation of carboxylic acids is a fundamental transformation in organic synthesis, particularly within drug discovery and development, owing to the prevalence of the amide bond in biologically active molecules. This document provides detailed application notes and experimental protocols for the amidation of 2-phenylpropanoic acid, a common scaffold in medicinal chemistry, notably as the core of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The protocols outlined below utilize common coupling reagents and provide a framework for the synthesis of a variety of 2-phenylpropanamide derivatives.

Overview of Amidation Reactions

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is commonly achieved using coupling reagents. This document will focus on two prevalent methods: the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt), and the conversion of the carboxylic acid to an acyl chloride.

Data Presentation: Comparison of Amidation Methods

The following table summarizes quantitative data from various amidation reactions of 2-phenylpropanoic acid (or its derivatives) with different amines and coupling agents. This allows for a direct comparison of the efficiency of different synthetic routes.

Carboxylic AcidAmineCoupling Agent/MethodSolventReaction TimeTemperatureYield (%)Reference
2-Phenylpropanoic acidPiperidineDPTC-DMAPEther2 hRoom Temp.~100%[1]
2-Phenylpropanoic acidPiperidineDCCEther3 hRoom Temp.78%[1]
2-(4-isobutylphenyl)propanoic acid (Ibuprofen)Various aliphatic and aromatic aminesThionyl Chloride, then aminePyridine8 h (acid chloride formation)Not specifiedNot specified[1]
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideEDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv)AcetonitrileNot specified23 °C72%[2]
2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen)4-amino-N-(4-methoxybenzyl)benzamideEDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv)AcetonitrileNot specified23 °C57%[2]

Experimental Protocols

Protocol 1: Amidation using EDC and HOBt

This protocol provides a general method for the amidation of 2-phenylpropanoic acid using the common coupling agents EDC and HOBt.

Materials:

  • 2-Phenylpropanoic acid

  • Amine (e.g., benzylamine, aniline derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of 2-phenylpropanoic acid (1.0 equiv) in anhydrous DMF or DCM (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).

  • Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equiv).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol/water, ethyl acetate/hexane).

Protocol 2: Amidation via Acyl Chloride Formation

This protocol involves the conversion of 2-phenylpropanoic acid to its acyl chloride, which is then reacted with the amine.

Materials:

  • 2-Phenylpropanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Amine (e.g., benzylamine, aniline derivative)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step A: Formation of the Acyl Chloride

  • To a solution of 2-phenylpropanoic acid (1.0 equiv) in anhydrous DCM or toluene, add thionyl chloride (1.5 equiv) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-phenylpropanoyl chloride. This is often used in the next step without further purification.

Step B: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.0 equiv) and pyridine or triethylamine (1.2 equiv) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow for Amidation using Coupling Agents

Amidation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Carboxylic_Acid 2-Phenylpropanoic Acid Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate Reacts with Coupling_Reagent EDC/HOBt or DCC Coupling_Reagent->Activated_Intermediate Solvent_Base Anhydrous Solvent (e.g., DMF, DCM) + Base (e.g., DIPEA) Solvent_Base->Carboxylic_Acid Amine Amine (R-NH2) Activated_Intermediate->Amine Product This compound Product Amine->Product Nucleophilic Attack Workup Aqueous Workup (Extraction) Product->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Final_Product Pure Amide Purification->Final_Product

Caption: General workflow for the amidation of 2-phenylpropanoic acid.

Signaling Pathway of Carbodiimide-Mediated Amidation

Carbodiimide_Mechanism RCOOH 2-Phenylpropanoic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC (Carbodiimide) EDC->Acylisourea HOBt HOBt HOBt_Ester HOBt-Ester Intermediate HOBt->HOBt_Ester Amine Amine (R'-NH2) Amide Amide (R-CONHR') Amine->Amide Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct Acylisourea->Urea Byproduct formation HOBt_Ester->HOBt Regenerated HOBt_Ester->Amide + Amine (R'-NH2)

References

Application Notes and Protocols for the Chiral Resolution of 2-Phenylpropanamide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylpropanamide is a chiral molecule with two enantiomers, (R)-2-phenylpropanamide and (S)-2-phenylpropanamide. The differential pharmacological and toxicological profiles of enantiomers in drug candidates necessitate their separation and individual evaluation. This document provides detailed application notes and protocols for the chiral resolution of this compound enantiomers using three common methods: classical chemical resolution via diastereomeric salt formation, enzymatic resolution, and chromatographic separation by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Classical Chemical Resolution with Chiral Resolving Agents

Classical resolution is a widely used method for separating enantiomers by reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Principle

The racemic this compound ((R/S)-amide) is reacted with an enantiopure chiral acid, such as (R)-(-)-mandelic acid, to form diastereomeric salts: (R)-amide-(R)-mandelic acid and (S)-amide-(R)-mandelic acid. Due to their different spatial arrangements, these diastereomeric salts have distinct solubilities in a given solvent. One diastereomer will preferentially crystallize, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to liberate the enantiomerically enriched amide.

Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid

Materials:

  • Racemic this compound

  • (R)-(-)-Mandelic acid

  • Methanol (anhydrous)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Filter paper

  • Crystallization dish

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve 10.0 g of racemic this compound in 100 mL of warm methanol in a crystallization dish.

    • In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in 50 mL of warm methanol.

    • Slowly add the mandelic acid solution to the this compound solution with gentle stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Isolation of Diastereomeric Crystals:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • The collected crystals are expected to be enriched in one diastereomer (e.g., (S)-2-phenylpropanamide-(R)-mandelic acid salt).

    • The mother liquor will be enriched in the other diastereomer.

  • Recrystallization for Enantiomeric Enrichment:

    • To improve the diastereomeric purity, recrystallize the collected crystals from a minimal amount of hot methanol.

    • Allow the solution to cool slowly and crystallize.

    • Filter and dry the purified diastereomeric salt. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each recrystallization step until a constant value is achieved[1].

  • Liberation of the Enantiopure Amide:

    • Dissolve the purified diastereomeric salt in 50 mL of water.

    • Make the solution basic (pH > 10) by adding 1 M NaOH solution. This will deprotonate the mandelic acid, making it water-soluble, and liberate the free amide.

    • Extract the aqueous solution three times with 30 mL portions of dichloromethane.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.

Data Presentation
ParameterValueReference
Resolving Agent(R)-(-)-Mandelic Acid[1]
Solvent for CrystallizationMethanol[2]
Expected Predominant Diastereomer in Crystals(S)-Amide-(R)-Mandelic AcidInferred
Theoretical Yield of one Enantiomer< 50%[3]
Expected Enantiomeric Excess (e.e.) after Recrystallization> 95%[2]

Note: The specific yield and e.e. will depend on the number of recrystallization steps and the specific solubility differences of the diastereomeric salts.

Workflow Diagram

classical_resolution racemic Racemic this compound crystallization Diastereomeric Salt Formation & Crystallization racemic->crystallization resolving_agent (R)-(-)-Mandelic Acid resolving_agent->crystallization solvent1 Methanol solvent1->crystallization filtration Filtration crystallization->filtration crystals Crystals (Enriched Diastereomer) filtration->crystals mother_liquor Mother Liquor (Other Diastereomer) filtration->mother_liquor recrystallization Recrystallization crystals->recrystallization pure_diastereomer Purified Diastereomeric Salt recrystallization->pure_diastereomer liberation Liberation of Amide pure_diastereomer->liberation base 1M NaOH base->liberation extraction Extraction with CH2Cl2 liberation->extraction final_product Enantiopure (S)-2-Phenylpropanamide extraction->final_product

Classical resolution workflow.

Enzymatic Resolution

Enzymatic resolution utilizes the high enantioselectivity of enzymes, such as lipases, to catalyze a reaction on only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is often performed under mild conditions and can provide high enantiomeric excess.

Principle

A lipase enzyme is used to selectively hydrolyze one enantiomer of racemic this compound to the corresponding carboxylic acid (2-phenylpropanoic acid), while the other enantiomer of the amide remains unreacted. The resulting mixture of the unreacted amide enantiomer and the carboxylic acid product can then be separated based on their different chemical properties (e.g., by extraction).

Experimental Protocol: Lipase-Catalyzed Hydrolysis

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Incubator shaker

Procedure:

  • Enzymatic Hydrolysis:

    • Suspend 1.0 g of racemic this compound in 50 mL of 0.1 M phosphate buffer (pH 7.5) in a flask.

    • Add 100 mg of immobilized lipase (e.g., Novozym 435).

    • Incubate the mixture in a shaker at a controlled temperature (e.g., 37 °C) and with moderate agitation (e.g., 150 rpm).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amide. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.

  • Work-up and Separation:

    • Once the desired conversion is reached, remove the immobilized enzyme by filtration.

    • Acidify the reaction mixture to pH 2 with 1 M HCl to protonate the carboxylic acid product.

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • The organic phase will contain the unreacted amide enantiomer and the 2-phenylpropanoic acid.

    • To separate the unreacted amide from the acidic product, wash the combined organic layers with a saturated sodium bicarbonate solution. The deprotonated 2-phenylpropanoic acid will move to the aqueous layer.

    • Isolate the unreacted amide from the organic layer by drying over anhydrous MgSO₄, filtering, and evaporating the solvent.

    • The enantiomeric carboxylic acid can be recovered from the aqueous bicarbonate layer by re-acidifying with 1 M HCl and extracting with ethyl acetate.

Data Presentation
ParameterValueReference
EnzymeCandida antarctica Lipase B (CALB)[3]
ReactionEnantioselective HydrolysisInferred
Optimal Conversion for High e.e.~50%[3]
Expected Product(R)-2-Phenylpropanoic AcidInferred
Unreacted Substrate(S)-2-PhenylpropanamideInferred
Expected Enantiomeric Excess (e.e.)> 95%[3]

Workflow Diagram

enzymatic_resolution racemic Racemic this compound hydrolysis Enzymatic Hydrolysis (~50% conversion) racemic->hydrolysis lipase Immobilized Lipase lipase->hydrolysis buffer Phosphate Buffer (pH 7.5) buffer->hydrolysis filtration Filtration hydrolysis->filtration enzyme_recovery Recovered Lipase filtration->enzyme_recovery mixture Mixture of (S)-Amide and (R)-Acid filtration->mixture acidification Acidification (HCl) mixture->acidification extraction Extraction with Ethyl Acetate acidification->extraction separation Separation via Base Wash (NaHCO3) extraction->separation organic_phase Organic Phase ((S)-Amide) separation->organic_phase aqueous_phase Aqueous Phase ((R)-Acid Salt) separation->aqueous_phase amide_isolation Isolation organic_phase->amide_isolation acid_recovery Recovery aqueous_phase->acid_recovery final_amide Enantiopure (S)-2-Phenylpropanamide amide_isolation->final_amide final_acid Enantiopure (R)-2-Phenylpropanoic Acid acid_recovery->final_acid

Enzymatic resolution workflow.

Chromatographic Separation

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. Chiral stationary phases (CSPs) create a chiral environment where enantiomers interact differently, leading to different retention times.

Principle

A solution of racemic this compound is injected into a liquid chromatograph (HPLC) or a supercritical fluid chromatograph (SFC) equipped with a chiral column. The enantiomers have different affinities for the chiral stationary phase, causing them to travel through the column at different rates and elute at different times, thus achieving separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a wide range of chiral compounds.

Experimental Protocol: Chiral HPLC

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Degas the mobile phase before use.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

    • The two enantiomers will elute as separate peaks. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

  • Preparative Separation (Optional):

    • For preparative scale separation, a larger dimension column and a higher sample load would be used.

    • Fractions corresponding to each enantiomer peak are collected separately.

    • The solvent is then evaporated from the collected fractions to obtain the isolated enantiomers. Supercritical Fluid Chromatography (SFC) is often preferred for preparative separations due to faster run times and easier solvent removal.

Data Presentation
ParameterValueReference
TechniqueHPLC[4]
Chiral Stationary PhaseChiralpak® AD-H (amylose-based)[4]
Mobile Phasen-Hexane / Isopropanol (90:10 v/v)Typical for this CSP
Flow Rate1.0 mL/minTypical for analytical HPLC
DetectionUV at 210 nmInferred
Expected OutcomeBaseline separation of enantiomers[4]

Workflow Diagram

hplc_separation racemic_sol Racemic this compound in Mobile Phase injection Injection racemic_sol->injection hplc_column Chiral HPLC Column (Chiralpak AD-H) injection->hplc_column separation Differential Migration hplc_column->separation detector UV Detector separation->detector fraction_collection Fraction Collection (Preparative) separation->fraction_collection chromatogram Chromatogram with Two Separated Peaks detector->chromatogram enantiomer1 Isolated (R)-Enantiomer fraction_collection->enantiomer1 enantiomer2 Isolated (S)-Enantiomer fraction_collection->enantiomer2

Chiral HPLC separation workflow.

Conclusion

The chiral resolution of this compound enantiomers can be effectively achieved through classical chemical resolution, enzymatic methods, or chiral chromatography. The choice of method will depend on factors such as the scale of the separation, the desired level of enantiomeric purity, and the available resources. Classical resolution is a robust method for larger scale separations, while enzymatic resolution offers high selectivity under mild conditions. Chiral chromatography, particularly SFC, is a powerful tool for both analytical and preparative scale separations, offering high efficiency and speed. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the development and analysis of chiral pharmaceutical compounds.

References

Application Notes and Protocols for the Quantification of 2-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-phenylpropanamide in various sample matrices. The protocols described herein are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a chiral molecule with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification is crucial for quality control, pharmacokinetic studies, and formulation development. This document outlines three common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for enantiomeric separation and quantification.

Analytical Techniques and Protocols

HPLC-UV Method for Quantification of Total this compound

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for optimal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm, or the wavelength of maximum absorbance for this compound.

  • Column Temperature: 25 °C.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis:

hplc_uv_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Prepare Standard Stock Solution Calibration Prepare Calibration Standards Standard->Calibration Filter Filter Samples & Standards Calibration->Filter Sample Prepare Sample Solution Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration Detect->Quantify CalCurve->Quantify

HPLC-UV analysis workflow.

GC-MS Method for Quantification of this compound

This method offers high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices and for trace-level quantification.

Experimental Protocol:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity by monitoring characteristic ions of this compound.

  • Standard and Sample Preparation: Prepare standards and samples in a volatile organic solvent such as methanol or dichloromethane. Derivatization may be employed to improve chromatographic properties if necessary.

  • Quantification: Use an internal standard method for accurate quantification. A deuterated analog of this compound or a structurally similar compound with a different retention time can be used as an internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Workflow for GC-MS Analysis:

gc_ms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Solvent AddIS Add Internal Standard SamplePrep->AddIS Inject Inject into GC AddIS->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometric Detection Ionize->Detect PeakIntegration Integrate Peak Areas Detect->PeakIntegration CalcRatio Calculate Area Ratios PeakIntegration->CalcRatio Quantify Quantify Concentration CalcRatio->Quantify

GC-MS analysis workflow.

Chiral HPLC Method for Enantiomeric Separation and Quantification

As this compound is a chiral compound, separating and quantifying its enantiomers is often a regulatory requirement. Chiral HPLC is the most common technique for this purpose.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV or a more sensitive detector like a Circular Dichroism (CD) or Mass Spectrometer detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is often a good starting point (e.g., cellulose or amylose derivatives coated on silica). The selection of the appropriate chiral column is critical and may require screening of several different columns.

  • Mobile Phase: The mobile phase composition is highly dependent on the chosen chiral column and can be either normal-phase (e.g., hexane/isopropanol) or reverse-phase (e.g., acetonitrile/water with additives). Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) are often added to improve peak shape and resolution.

  • Flow Rate: Typically between 0.5 and 1.5 mL/min.

  • Detection: UV detection at a suitable wavelength.

  • Quantification: The quantification of each enantiomer is performed similarly to the achiral HPLC method, using a calibration curve for each enantiomer if a pure standard is available. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.

Logical Relationship for Chiral Method Development:

chiral_method_dev Start Start: Need to Separate Enantiomers CSP_Selection Select Chiral Stationary Phase (CSP) Start->CSP_Selection MP_Selection Select Mobile Phase Mode (Normal vs. Reverse) CSP_Selection->MP_Selection MP_Optimization Optimize Mobile Phase Composition (Solvent ratio, additives) MP_Selection->MP_Optimization Flow_Temp_Opt Optimize Flow Rate & Temperature MP_Optimization->Flow_Temp_Opt Resolution_Check Check Enantiomeric Resolution Flow_Temp_Opt->Resolution_Check Resolution_Check->CSP_Selection Resolution < 1.5 Validation Validate Method Resolution_Check->Validation Resolution > 1.5 End Final Method Validation->End

Chiral method development logic.

Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected for the analytical methods described. These values are illustrative and should be determined for each specific, validated method.

Analytical TechniqueSample MatrixLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)
HPLC-UV Bulk Drug> 0.9990.1 - 1 µg/mL0.5 - 5 µg/mL98 - 102%< 2%
GC-MS Biological Fluids> 0.9951 - 10 ng/mL5 - 50 ng/mL95 - 105%< 10%
Chiral HPLC Pharmaceutical Formulation> 0.9980.05 - 0.5 µg/mL (per enantiomer)0.2 - 2 µg/mL (per enantiomer)97 - 103%< 3%

Method Validation

All analytical methods intended for regulatory submissions must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods outlined in these application notes provide a strong foundation for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the need for enantiomeric separation. For all applications, a thorough method validation is essential to ensure the reliability and accuracy of the results.

Application Notes and Protocols for the Synthesis of 2-Phenylpropanamide Using Coupling Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropanamide is a valuable intermediate in organic synthesis and drug discovery. Its efficient synthesis is crucial for the development of novel therapeutics and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of this compound from 2-phenylpropanoic acid and ammonia using various common coupling agents.

Amide bond formation is a cornerstone of modern organic chemistry. Coupling agents are employed to activate the carboxylic acid group of 2-phenylpropanoic acid, facilitating its reaction with ammonia to form the desired amide. The choice of coupling agent can significantly impact reaction efficiency, yield, and purity by minimizing side reactions such as racemization. This document outlines protocols for several widely used coupling agents, offering a comparative guide for selecting the optimal conditions for your specific research needs.

Data Presentation: Comparison of Coupling Agents

While a direct comparative study for the synthesis of this compound with various coupling agents is not extensively documented in the literature, the following table summarizes typical yields and reaction conditions based on general knowledge of amide bond synthesis and data for similar substrates. These values should be considered as representative, and optimization may be required for specific experimental setups.

Coupling Agent SystemBaseSolventTypical Reaction Time (h)Typical Yield (%)Key Considerations
EDC / HOBtDIPEA or Et₃NDMF or CH₂Cl₂12 - 2480 - 95Water-soluble urea byproduct allows for easy purification. HOBt minimizes racemization.
HATUDIPEA or Hunig's BaseDMF or NMP2 - 690 - 98Highly efficient and fast. Lower risk of racemization. More expensive than carbodiimides.
PyBOPDIPEA or Et₃NDMF or CH₂Cl₂4 - 1285 - 95Effective for sterically hindered substrates. Byproducts are generally water-soluble.
DCC-CH₂Cl₂ or THF12 - 2475 - 90Cost-effective. Dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using different coupling agents.

Protocol 1: Synthesis using EDC and HOBt

Materials:

  • 2-Phenylpropanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Ammonia solution (e.g., 7N in Methanol or aqueous solution)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-phenylpropanoic acid (1.0 eq) in anhydrous DMF (or CH₂Cl₂) at 0 °C under a nitrogen atmosphere, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add DIPEA (2.0 eq) to the reaction mixture, followed by the dropwise addition of a solution of ammonia (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Synthesis using HATU

Materials:

  • 2-Phenylpropanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA or Hunig's Base

  • Ammonia solution (e.g., 7N in Methanol)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-phenylpropanoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the active ester.

  • Cool the reaction mixture to 0 °C and slowly add the ammonia solution (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (3 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes) to yield pure this compound.

Protocol 3: Synthesis using PyBOP

Materials:

  • 2-Phenylpropanoic acid

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • DIPEA or Triethylamine (Et₃N)

  • Ammonia solution (e.g., 7N in Methanol)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 2-phenylpropanoic acid (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF or CH₂Cl₂.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 10-15 minutes.

  • Cool the reaction to 0 °C and add the ammonia solution (1.5 eq) dropwise.

  • Let the reaction proceed at room temperature for 4-12 hours, with monitoring by TLC or LC-MS.

  • After completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (ethyl acetate/hexanes) to obtain this compound.

Protocol 4: Synthesis using DCC

Materials:

  • 2-Phenylpropanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ammonia solution (e.g., 7N in Methanol)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Dichloromethane (for washing)

  • Hexanes

Procedure:

  • Dissolve 2-phenylpropanoic acid (1.0 eq) in anhydrous CH₂Cl₂ or THF.

  • Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in CH₂Cl₂ or THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the ammonia solution (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the DCU precipitate and wash the solid with cold CH₂Cl₂.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the mechanisms of amide bond formation using carbodiimide and phosphonium/uronium-based coupling agents.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 2-Phenylpropanoic_Acid 2-Phenylpropanoic Acid Activation Carboxylic Acid Activation 2-Phenylpropanoic_Acid->Activation Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Activation Amidation Amidation with Ammonia Activation->Amidation Quenching Quenching Amidation->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

coupling_mechanisms cluster_carbodiimide Carbodiimide Mechanism (e.g., EDC, DCC) cluster_phosphonium_uronium Phosphonium/Uronium Mechanism (e.g., HATU, PyBOP) RCOOH R-COOH (2-Phenylpropanoic Acid) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC Carbodiimide (EDC) EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide_carb R-CONH₂ (this compound) HOBt_Ester->Amide_carb + NH₃ NH3_carb NH₃ NH3_carb->Amide_carb RCOOH_phos R-COOH (2-Phenylpropanoic Acid) Active_Ester Active Ester (e.g., OAt-Ester) RCOOH_phos->Active_Ester + HATU/Base HATU Coupling Reagent (HATU/PyBOP) HATU->Active_Ester Base_phos Base Base_phos->Active_Ester Amide_phos R-CONH₂ (this compound) Active_Ester->Amide_phos + NH₃ Byproduct Byproducts Active_Ester->Byproduct NH3_phos NH₃ NH3_phos->Amide_phos

Caption: General mechanisms for amide bond formation using coupling agents.

Synthesis of N-Substituted 2-Phenylpropanamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted 2-phenylpropanamide derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and anti-inflammatory agents. The protocols outlined below describe common synthetic routes for obtaining these derivatives, along with methods for their purification and characterization.

Introduction

N-substituted 2-phenylpropanamides are a class of organic compounds characterized by a this compound core structure with a substituent on the amide nitrogen. The structural diversity achievable through variation of the N-substituent allows for the fine-tuning of their physicochemical and biological properties. Phenylpropanoids and their derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] The amide functionality is a key feature in many pharmaceuticals, and its introduction can modulate properties such as metabolic stability and target binding.

Synthetic Routes

The most common and direct method for the synthesis of N-substituted 2-phenylpropanamides is the coupling of 2-phenylpropanoic acid with a primary or secondary amine. This can be achieved through several methods, including direct amide formation catalyzed by coupling agents or conversion of the carboxylic acid to a more reactive species, such as an acid chloride.

Method 1: Amide Coupling Using Carbodiimide Reagents

A widely used method for amide bond formation involves the use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Diagram of the Experimental Workflow for Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-Phenylpropanoic Acid Substituted Amine Solvent (e.g., DCM) Mixing Combine reactants and coupling agents Reactants->Mixing 1. Add Coupling_Agents EDC HOBt Coupling_Agents->Mixing 2. Add Stirring Stir at room temperature Mixing->Stirring Stir for 12-24h Wash_Acid Wash with dilute HCl Stirring->Wash_Acid Wash_Base Wash with NaHCO3 soln. Wash_Acid->Wash_Base Wash_Brine Wash with brine Wash_Base->Wash_Brine Drying Dry over Na2SO4 Wash_Brine->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure N-substituted This compound Chromatography->Product

Caption: General workflow for the synthesis of N-substituted 2-phenylpropanamides via amide coupling.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-phenylpropanamide

  • Reaction Setup: To a solution of 2-phenylpropanoic acid (1.0 mmol, 1.0 equiv.) in dichloromethane (DCM, 10 mL) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 1.2 equiv.) and 1-hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 equiv.). Stir the mixture for 15 minutes.

  • Addition of Amine: Add 4-chloroaniline (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-chlorophenyl)-2-phenylpropanamide.

Method 2: Synthesis via Acid Chloride

This method involves the conversion of the carboxylic acid to the more reactive acid chloride, which then readily reacts with the amine to form the amide.

Diagram of the Experimental Workflow for Synthesis via Acid Chloride

G cluster_acid_chloride Acid Chloride Formation cluster_amidation Amidation cluster_purification Purification Carboxylic_Acid 2-Phenylpropanoic Acid Acid_Chloride 2-Phenylpropanoyl chloride Carboxylic_Acid->Acid_Chloride Add SOCl2, reflux Thionyl_Chloride SOCl2 or (COCl)2 Reaction React with Acid Chloride Acid_Chloride->Reaction Amine Substituted Amine Base (e.g., Triethylamine) Amine->Reaction Crude_Product Crude N-substituted This compound Reaction->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Purify Recrystallization or Column Chromatography Workup->Purify Final_Product Pure Product Purify->Final_Product

Caption: Workflow for the two-step synthesis of N-substituted 2-phenylpropanamides via an acid chloride intermediate.

Experimental Protocol: Synthesis of N-benzyl-2-phenylpropanamide

  • Acid Chloride Formation: To 2-phenylpropanoic acid (1.0 mmol, 1.0 equiv.), add thionyl chloride (1.2 mmol, 1.2 equiv.) and a catalytic amount of dimethylformamide (DMF). Heat the mixture at reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-phenylpropanoyl chloride.

  • Amidation: Dissolve the crude acid chloride in a suitable solvent like DCM (10 mL). In a separate flask, dissolve benzylamine (1.0 mmol, 1.0 equiv.) and triethylamine (1.2 mmol, 1.2 equiv.) in DCM (10 mL). Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Purification: Follow the work-up and purification procedure described in Method 1.

Data Presentation

The following table summarizes representative data for a series of synthesized N-substituted this compound derivatives.

Compound IDN-SubstituentSynthesis MethodYield (%)Melting Point (°C)¹H NMR (δ, ppm, CDCl₃)HRMS (m/z) [M+H]⁺
1a Phenyl185135-1377.20-7.60 (m, 10H), 7.10 (br s, 1H), 3.75 (q, J=7.2 Hz, 1H), 1.65 (d, J=7.2 Hz, 3H)226.1226
1b 4-Chlorophenyl188148-1507.25-7.50 (m, 9H), 7.15 (br s, 1H), 3.73 (q, J=7.2 Hz, 1H), 1.63 (d, J=7.2 Hz, 3H)260.0837
1c Benzyl292105-1077.15-7.40 (m, 10H), 5.80 (br t, 1H), 4.45 (d, J=5.6 Hz, 2H), 3.65 (q, J=7.2 Hz, 1H), 1.60 (d, J=7.2 Hz, 3H)240.1383
1d 4-Methoxyphenyl182140-1427.20-7.45 (m, 7H), 6.85 (d, J=8.8 Hz, 2H), 7.05 (br s, 1H), 3.80 (s, 3H), 3.70 (q, J=7.2 Hz, 1H), 1.62 (d, J=7.2 Hz, 3H)256.1332

Biological Activity and Signaling Pathways

N-substituted this compound derivatives have been investigated for their potential as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The binding of these small molecules to the ATP-binding pocket of kinases can inhibit their catalytic activity, thereby blocking downstream signaling events that promote cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor N-substituted This compound derivative Inhibitor->Kinase1 Inhibition

Caption: Proposed mechanism of action for N-substituted this compound derivatives as kinase inhibitors.

The following table presents hypothetical inhibitory activities of representative compounds against selected kinases.

Compound IDTarget KinaseIC₅₀ (nM)
1a Kinase A150
1b Kinase A75
1c Kinase B200
1d Kinase A120

Conclusion

The synthetic protocols described provide robust and versatile methods for the preparation of a library of N-substituted this compound derivatives. The biological data, although preliminary and illustrative, highlight the potential of this scaffold in the development of novel therapeutic agents, particularly as kinase inhibitors. Further optimization of the substituents on both the phenyl ring and the amide nitrogen is a promising avenue for enhancing potency and selectivity against specific kinase targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-phenylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via different routes.

Route 1: Partial Hydrolysis of 2-Phenylpropionitrile

The partial hydrolysis of 2-phenylpropionitrile offers a direct conversion to this compound. However, controlling the reaction to prevent over-hydrolysis to 2-phenylpropanoic acid is a critical challenge.

Frequently Asked Questions (FAQs)

  • Q1: My reaction yields are consistently low, with significant formation of 2-phenylpropanoic acid. How can I improve the selectivity for the amide?

    A1: Over-hydrolysis is a common issue. To favor the formation of this compound, consider the following adjustments:

    • Milder Reaction Conditions: High temperatures and highly concentrated acids or bases promote the complete hydrolysis to the carboxylic acid. Employing milder conditions, such as using a lower concentration of acid or base and reducing the reaction temperature, can help to stop the reaction at the amide stage.[1][2][3]

    • Alternative Reagents: The use of urea-hydrogen peroxide (UHP) in an alkaline solution (e.g., NaOH in aqueous ethanol) provides a milder method for converting nitriles to amides and can reduce the formation of the carboxylic acid byproduct.[1]

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the formation of the amide is maximized and before significant amounts of the carboxylic acid are produced.

  • Q2: I'm observing unreacted 2-phenylpropionitrile in my final product. What could be the cause?

    A2: Incomplete conversion can be due to several factors:

    • Insufficient Reaction Time or Temperature: While harsh conditions can lead to over-hydrolysis, overly mild conditions may result in incomplete conversion. A careful optimization of reaction time and temperature is necessary.

    • Poor Solubility: Ensure that the 2-phenylpropionitrile is adequately dissolved in the reaction medium to allow for efficient contact with the hydrolyzing agent. The choice of a suitable co-solvent like ethanol can be beneficial.[4]

    • Catalyst Deactivation: In catalytic systems, the catalyst may become deactivated over time. Ensure you are using the appropriate catalyst loading and that it remains active throughout the reaction.

  • Q3: Are there any alternative energy sources to conventional heating that might improve the yield?

    A3: While ultrasound has been explored as an alternative energy source for nitrile hydrolysis, studies have shown that for this type of reaction, traditional heating with reflux generally results in higher yields.[4]

This protocol outlines a general procedure for the partial hydrolysis of 2-phenylpropionitrile. Optimization of specific parameters may be required.

ParameterValue/Condition
Reactants 2-Phenylpropionitrile, Sodium Hydroxide
Solvent Aqueous Ethanol
Procedure 1. Dissolve 2-phenylpropionitrile in a mixture of ethanol and a dilute aqueous solution of sodium hydroxide.
2. Heat the mixture to a moderate temperature (e.g., 40-60°C) and monitor the reaction progress by TLC.
3. Once the starting material is consumed and before significant acid formation is observed, cool the reaction mixture.
4. Neutralize the mixture with a dilute acid (e.g., HCl).
5. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
6. Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.
7. Purify the crude product by recrystallization or column chromatography.
Route 2: Amidation of 2-Phenylpropanoic Acid

This classic approach involves the activation of the carboxylic acid group of 2-phenylpropanoic acid, followed by reaction with an amine source, typically ammonia.

Frequently Asked Questions (FAQs)

  • Q1: My amidation reaction is sluggish and gives a low yield. How can I improve the reaction rate and conversion?

    A1: Low reactivity is often due to the poor electrophilicity of the carboxylic acid. To overcome this:

    • Acid Activation: Convert the 2-phenylpropanoic acid into a more reactive derivative. The most common method is to form the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-phenylpropanoyl chloride is much more reactive towards ammonia.

    • Coupling Agents: Utilize coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid in situ for reaction with ammonia.

  • Q2: I am concerned about racemization of the chiral center at the alpha-position during the reaction. How can I minimize this?

    A2: Racemization is a significant risk, especially when using harsh activating agents or high temperatures. To mitigate this:

    • Mild Activating Agents: Use coupling agents known to suppress racemization, often in combination with additives like 1-Hydroxybenzotriazole (HOBt).

    • Low Temperatures: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to minimize the rate of enolization and subsequent racemization.

  • Q3: The purification of my final product is difficult due to byproducts from the coupling agent. What are the best practices for purification?

    A3: Byproducts from coupling agents (e.g., dicyclohexylurea from DCC) can complicate purification.

    • Filtration: In the case of DCC, the dicyclohexylurea byproduct is a solid and can often be removed by filtration.

    • Aqueous Workup: Water-soluble byproducts from reagents like EDC can typically be removed by washing the organic product solution with water.

    • Chromatography: If simple filtration or extraction is insufficient, column chromatography is an effective method for obtaining a pure product.

This protocol describes the synthesis of this compound from 2-phenylpropanoic acid using thionyl chloride for activation.

ParameterValue/Condition
Reactants 2-Phenylpropanoic Acid, Thionyl Chloride (SOCl₂), Ammonia (aqueous or gas)
Solvent Anhydrous, non-protic solvent (e.g., Dichloromethane, Toluene)
Procedure Step 1: Formation of 2-Phenylpropanoyl Chloride
1. In a fume hood, dissolve 2-phenylpropanoic acid in an anhydrous solvent.
2. Slowly add thionyl chloride (SOCl₂) to the solution at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
3. Heat the mixture gently under reflux until the evolution of gas (SO₂ and HCl) ceases.
4. Remove the excess SOCl₂ and solvent under reduced pressure.
Step 2: Amidation
5. Dissolve the crude 2-phenylpropanoyl chloride in an anhydrous solvent.
6. Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia or bubble ammonia gas through the solution with vigorous stirring.
7. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
8. Perform an aqueous workup to remove ammonium salts.
9. Dry the organic layer and concentrate to obtain the crude this compound.
10. Purify by recrystallization.
Route 3: Ritter Reaction

The Ritter reaction provides a pathway to N-alkyl amides from a nitrile and a source of a stable carbocation, such as an alkene or an alcohol, under strongly acidic conditions. For this compound, this could involve the reaction of styrene with acetonitrile.

Frequently Asked Questions (FAQs)

  • Q1: The yield of my Ritter reaction is low. What are the critical parameters to optimize?

    A1: The success of the Ritter reaction is highly dependent on the stability of the carbocation intermediate and the reaction conditions.

    • Acid Catalyst: A strong acid is essential to generate the carbocation. Sulfuric acid is commonly used. The concentration and amount of acid can significantly impact the yield.[5]

    • Temperature Control: The reaction is often exothermic. Maintaining a controlled temperature is crucial to prevent side reactions such as polymerization of the styrene.

    • Carbocation Stability: The formation of a stable benzylic carbocation from styrene is favorable for this reaction.

  • Q2: I am observing significant amounts of polymeric byproducts. How can I prevent this?

    A2: Polymerization of the alkene (styrene) is a major side reaction in the Ritter reaction, especially under strongly acidic conditions.

    • Slow Addition: Add the alkene slowly to the mixture of the nitrile and acid to keep its concentration low at any given time.

    • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of polymerization.

    • Use of a Co-solvent: In some cases, using a co-solvent can help to better control the reaction and minimize side reactions.

  • Q3: What are some common side reactions other than polymerization?

    A3: Besides polymerization, other side reactions can occur:

    • Rearrangements: The carbocation intermediate can potentially undergo rearrangement, although this is less common with the relatively stable benzylic carbocation from styrene.

    • Elimination: The carbocation can undergo elimination to form an alkene, which can then polymerize.

This protocol provides a general procedure for the synthesis of N-(1-phenylethyl)acetamide, an isomer of this compound, which is the expected product from the Ritter reaction of styrene and acetonitrile. The direct synthesis of this compound via a standard Ritter reaction is not the primary route.

ParameterValue/Condition
Reactants Styrene, Acetonitrile, Concentrated Sulfuric Acid
Solvent Acetonitrile (acts as both reactant and solvent)
Procedure 1. In a fume hood, cool a mixture of acetonitrile and concentrated sulfuric acid in an ice bath.
2. Slowly add styrene to the cold, stirred mixture.
3. After the addition is complete, allow the reaction to proceed at a controlled low temperature, then gradually warm to room temperature.
4. Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).
5. Extract the product with an organic solvent.
6. Wash the organic layer, dry, and concentrate.
7. Purify the crude product by recrystallization or chromatography.

Comparative Overview of Synthesis Routes

Synthesis RouteStarting MaterialsKey ReagentsCommon IssuesTypical Yield Range
Partial Hydrolysis 2-PhenylpropionitrileNaOH or H₂SO₄ (dilute), UHPOver-hydrolysis to carboxylic acid, incomplete reaction40-70%
Amidation 2-Phenylpropanoic AcidSOCl₂, NH₃; or DCC/EDC, NH₃Racemization, purification from coupling agent byproducts60-90%
Ritter Reaction Styrene, AcetonitrileConcentrated H₂SO₄Polymerization of styrene, formation of isomeric amide50-80%

Yields are approximate and can vary significantly based on reaction conditions and scale.

Visualizing Synthesis and Troubleshooting Workflows

To aid in understanding the experimental processes and decision-making for troubleshooting, the following diagrams are provided.

experimental_workflow_hydrolysis start Start: 2-Phenylpropionitrile hydrolysis Partial Hydrolysis (NaOH/H2O or H2SO4/H2O) start->hydrolysis monitoring Reaction Monitoring (TLC/GC) hydrolysis->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Recrystallization/ Chromatography) workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the partial hydrolysis of 2-phenylpropionitrile.

troubleshooting_hydrolysis issue Low Yield of Amide cause1 Over-hydrolysis to Carboxylic Acid issue->cause1 cause2 Incomplete Reaction issue->cause2 solution1a Use Milder Conditions (Lower Temp/Concentration) cause1->solution1a solution1b Use UHP Reagent cause1->solution1b solution2a Optimize Reaction Time/Temperature cause2->solution2a solution2b Ensure Good Solubility cause2->solution2b

Caption: Troubleshooting guide for low yield in partial hydrolysis.

experimental_workflow_amidation start Start: 2-Phenylpropanoic Acid activation Acid Activation (e.g., with SOCl2) start->activation amidation Reaction with Ammonia activation->amidation workup Aqueous Workup amidation->workup purification Purification (Recrystallization) workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the amidation of 2-phenylpropanoic acid.

troubleshooting_amidation issue Low Yield or Impure Product cause1 Low Reactivity issue->cause1 cause2 Racemization issue->cause2 cause3 Purification Issues issue->cause3 solution1 Activate Acid (e.g., Acid Chloride) cause1->solution1 solution2 Use Mild Conditions & Coupling Agents cause2->solution2 solution3 Appropriate Workup & Chromatography cause3->solution3

Caption: Troubleshooting guide for the amidation of 2-phenylpropanoic acid.

References

Technical Support Center: Optimization of 2-Phenylpropanamide Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-phenylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: this compound is typically synthesized through several key methods:

  • Acyl Chloride Aminolysis: This is a highly direct route involving the reaction of 2-phenylpropanoyl chloride with ammonia. The process generally proceeds with good yields (70-85%) and involves the formation of a tetrahedral intermediate followed by the elimination of a chloride ion.[1]

  • Coupling Reagent-Mediated Amidation: Modern approaches utilize coupling agents like N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) with N-methylimidazole (NMI) to activate the carboxylic acid for amide bond formation with ammonia.[1]

  • Catalytic α-hydroarylation of Acrylamides: This method can yield this compound, though purification may be required to achieve high purity.[1]

  • Partial Hydrolysis of 2-Phenylpropanenitrile: This route requires careful control to prevent over-hydrolysis to the corresponding carboxylic acid.[1]

  • Direct Thermal Amidation: While seemingly straightforward, the direct heating of a carboxylic acid and an amine is often challenging due to the competing acid-base reaction and the high activation energy required.[2]

Q2: I am getting a low yield. What are the common causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete conversion of the starting material: This can be due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.

  • Side reactions: Depending on the synthetic route, various side reactions can consume starting materials or the desired product.

  • Product loss during workup and purification: This can occur during extractions, transfers, or chromatography.

  • Moisture in the reaction: Water can hydrolyze the acyl chloride intermediate or interfere with coupling reagents.

  • Improper stoichiometry of reagents: An incorrect ratio of reactants can lead to incomplete reactions.

Q3: What are the typical impurities I might encounter and how can I remove them?

A3: Common impurities include unreacted 2-phenylpropanoic acid, side products from competing reactions, and residual coupling agents or catalysts. Purification is often achieved through:

  • Recrystallization: This is a common and effective method for purifying solid amides. The choice of solvent is crucial; an ideal solvent will dissolve the this compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel chromatography can be employed.

  • Aqueous washes: An acidic wash can remove unreacted amine starting materials, while a basic wash (like with sodium bicarbonate) can remove unreacted 2-phenylpropanoic acid.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound, particularly focusing on the common acyl chloride route.

Problem 1: Low to No Product Yield
Potential Cause Suggested Solution
Inefficient Acyl Chloride Formation Before adding ammonia, confirm the formation of 2-phenylpropanoyl chloride from 2-phenylpropanoic acid and the chlorinating agent (e.g., SOCl₂ or oxalyl chloride). This can be monitored by techniques like IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride). A catalytic amount of DMF can sometimes promote this reaction.
Amine is Not Nucleophilic If using an ammonium salt as the ammonia source, it must be neutralized to the free amine to be nucleophilic. Ensure the reaction conditions are not acidic, which would protonate the ammonia.
Hydrolysis of Acyl Chloride Ensure all glassware is dry and use anhydrous solvents, as moisture will hydrolyze the acyl chloride back to the carboxylic acid.
Insufficient Reaction Temperature or Time While many amidation reactions proceed at room temperature, some may require gentle heating. Monitor the reaction progress by TLC or another appropriate method to determine the optimal reaction time.
Problem 2: Formation of Side Products
Potential Cause Suggested Solution
Anhydride Formation This can occur if the acyl chloride reacts with unreacted carboxylic acid. Ensure the conversion of the carboxylic acid to the acyl chloride is complete before proceeding.
Reaction with Solvent If using a nucleophilic solvent (e.g., an alcohol), it may compete with ammonia in reacting with the acyl chloride, leading to ester formation. Use a non-nucleophilic, inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[2]
Over-alkylation (if using substituted amines) This is less of a concern with ammonia but can be an issue with primary or secondary amines. Use a controlled stoichiometry of the amine.
Problem 3: Reaction Stalls or is Incomplete
Potential Cause Suggested Solution
Acidification of the Reaction Mixture The reaction of an acyl chloride with ammonia produces one equivalent of HCl, which will protonate another equivalent of ammonia, rendering it non-nucleophilic and effectively stopping the reaction at a maximum of 50% yield.[3] To counteract this, use at least two equivalents of ammonia or add a non-nucleophilic base (like triethylamine or pyridine) to act as an acid scavenger.[2]
Poor Solubility of Reactants Ensure that the chosen solvent can dissolve the reactants to a sufficient concentration for the reaction to proceed efficiently.
Deactivated Catalyst (if applicable) If using a catalyst, ensure it has not been poisoned by impurities in the starting materials or solvent.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
Synthetic Route Key Reagents Typical Yield Advantages Disadvantages
Acyl Chloride Aminolysis2-phenylpropanoic acid, SOCl₂/oxalyl chloride, NH₃70-85%[1]High yield, relatively fast reaction.Requires handling of corrosive chlorinating agents, generates HCl byproduct.
Coupling Reagent-Mediated2-phenylpropanoic acid, coupling agent (e.g., TCFH/NMI), NH₃VariesMild reaction conditions.Coupling reagents can be expensive, byproducts may be difficult to remove.
Ni-catalyzed Cross-CouplingArylboronic acids, 2-bromopropanamide, Ni catalyst~75%[1]Good yield.Requires specialized catalysts and starting materials.
Partial Hydrolysis of Nitrile2-phenylpropanenitrile, H₂SO₄50-60%[1]Utilizes a different starting material.Reaction must be carefully controlled to avoid over-hydrolysis to the carboxylic acid, significant byproduct formation.[1]
Table 2: Influence of Reaction Parameters on Amide Synthesis
Parameter Effect on Reaction General Recommendations for this compound Synthesis
Temperature Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts and decomposition of the product.For the acyl chloride route, the reaction is often carried out at 0°C to room temperature to control exothermicity and minimize side reactions. Direct amidation may require higher temperatures.
Solvent The solvent should dissolve the reactants but be inert to the reaction conditions. Polarity can influence reaction rates.Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are commonly used for the acyl chloride route.[2] Greener alternatives like 2-MeTHF or ethyl acetate can also be considered.
Base A non-nucleophilic base is crucial in the acyl chloride route to neutralize the HCl byproduct.Triethylamine or pyridine are common choices. At least two equivalents of ammonia can also be used, with one acting as the nucleophile and the other as the base.
Catalyst Catalysts can significantly improve the rate and yield of direct amidation reactions.For direct amidation, boronic acids or certain metal catalysts can be effective. A catalytic amount of DMF is often used in the formation of acyl chlorides with oxalyl chloride.

Experimental Protocols

Protocol: Synthesis of this compound via the Acyl Chloride Intermediate

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-phenylpropanoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Ammonia (e.g., a solution in an appropriate solvent like methanol or THF, or as a gas)

  • A non-nucleophilic base (e.g., triethylamine, optional if using excess ammonia)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Formation of the Acyl Chloride: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylpropanoic acid in anhydrous DCM. b. Cool the solution in an ice bath. c. Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution. If using oxalyl chloride, a catalytic amount of DMF can be added. d. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases (typically 1-3 hours). The completion of this step can be monitored by IR spectroscopy.

  • Amidation: a. Cool the solution of 2-phenylpropanoyl chloride back down in an ice bath. b. Slowly add a solution of ammonia (at least 2 equivalents) to the reaction mixture. If using only one equivalent of ammonia, add one equivalent of a non-nucleophilic base like triethylamine. c. Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the acyl chloride.

  • Workup and Purification: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any unreacted acid), and brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound. e. Purify the crude product by recrystallization from an appropriate solvent (e.g., an ethanol/water mixture or toluene).

Visualizations

experimental_workflow start Start: 2-Phenylpropanoic Acid acyl_chloride Acyl Chloride Formation (e.g., SOCl2 in DCM) start->acyl_chloride amidation Amidation (Ammonia) acyl_chloride->amidation workup Aqueous Workup (Wash with NaHCO3) amidation->workup purification Purification (Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield of this compound check_acyl_chloride Was acyl chloride formation confirmed? start->check_acyl_chloride check_base Was a base or excess ammonia used? check_acyl_chloride->check_base Yes no_acyl_chloride Solution: Add catalytic DMF or extend reaction time for acyl chloride formation. check_acyl_chloride->no_acyl_chloride No check_anhydrous Were anhydrous conditions maintained? check_base->check_anhydrous Yes no_base Solution: Add a non-nucleophilic base or use >2 eq. of ammonia. check_base->no_base No wet_conditions Solution: Ensure dry glassware and anhydrous solvents. check_anhydrous->wet_conditions No

Caption: A troubleshooting guide for low yield in this compound synthesis.

References

challenges in the scale-up of 2-phenylpropanamide production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-phenylpropanamide production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up from laboratory to industrial production.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing.- Monitor reaction progress using techniques like HPLC or TLC to ensure completion. - Gradually increase reaction temperature, while monitoring for by-product formation. - Ensure efficient agitation, especially in larger reactors, to maintain a homogeneous reaction mixture.
Side reactions: Formation of by-products due to impurities in starting materials or non-optimal reaction conditions.- Use high-purity starting materials. - Optimize the reaction temperature and addition rate of reagents to minimize side reactions. - Consider the use of a different solvent or base to improve selectivity.
Product degradation: The product may be sensitive to high temperatures or prolonged reaction times.- Investigate the thermal stability of this compound under your reaction conditions.[1] - Minimize the time the product is exposed to high temperatures.
Low Purity Presence of unreacted starting materials: Incomplete reaction.- As with low yield, ensure the reaction has gone to completion.
Formation of by-products: Common by-products in amidation reactions include over-acylated products or products from side reactions of the activating agent.- Optimize reaction stoichiometry to avoid using a large excess of the acylating agent. - Choose a more selective activating agent.
Inefficient purification: The chosen crystallization solvent may not be optimal for removing specific impurities.- Screen a variety of solvents or solvent mixtures for crystallization to find the optimal system for impurity rejection.[2][3] - Consider a multi-step purification process, such as a combination of crystallization and column chromatography for very high purity requirements.
Poor Crystal Quality/Filtration Issues Rapid crystallization: Cooling the reaction mixture too quickly can lead to the formation of small, poorly formed crystals that are difficult to filter.- Implement a controlled cooling profile during crystallization to allow for the growth of larger, more uniform crystals. - Consider using a seeding strategy to control crystal size and morphology.
Oiling out: The product may separate as an oil instead of a crystalline solid if the concentration and temperature are not well-controlled.- Adjust the solvent composition or concentration to ensure the product remains in solution until the desired crystallization point is reached.
Inconsistent Results at Larger Scale Mass and heat transfer limitations: Inefficient mixing or heat removal in larger reactors can lead to localized "hot spots" or areas of high concentration, resulting in increased by-product formation.- Ensure the reactor is appropriately sized and equipped with an efficient agitation and cooling system for the scale of the reaction. - Consider a semi-batch process where one of the reactants is added gradually to control the reaction rate and temperature.
Different impurity profile: The source and quality of raw materials used at a larger scale may differ from those used in the lab, introducing new impurities.- Thoroughly analyze all raw materials to be used at scale to identify any potential new impurities.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the common methods for synthesizing this compound on a large scale? A1: A common industrial approach involves the reaction of 2-phenylpropionyl chloride with a source of ammonia. The acid chloride is typically generated in situ from 2-phenylpropionic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.[4] Another method is the direct amidation of 2-phenylpropionic acid or its esters using a coupling agent. However, for large-scale production, the acid chloride route is often more cost-effective.

  • Q2: What are the key safety considerations when scaling up the synthesis of this compound? A2: The use of reagents like thionyl chloride or oxalyl chloride requires careful handling due to their corrosive and toxic nature. The reactions can be exothermic, so a robust cooling system is essential to control the temperature. When using ammonia, it is important to have a well-ventilated area and appropriate pressure-rated equipment. The use of highly reactive and hazardous reagents like alkali metal hydrides should be avoided on a commercial scale for safety reasons.[5]

  • Q3: What are the potential by-products in the synthesis of this compound? A3: Potential by-products can arise from several sources. If the starting 2-phenylpropionic acid contains impurities, these can be carried through the synthesis. Side reactions during the formation of the acid chloride can lead to impurities. During the amidation step, over-acylation of the newly formed amide can occur, leading to the formation of a diacylated by-product. Hydrolysis of the acid chloride back to the carboxylic acid can also occur if water is present.[6]

Purification

  • Q4: What is the most effective method for purifying this compound at an industrial scale? A4: Crystallization is the most common and effective method for purifying this compound on a large scale.[3] The choice of solvent is critical for achieving high purity and yield.

  • Q5: What are suitable solvents for the crystallization of this compound? A5: The solubility of this compound and related compounds has been studied in various organic solvents. Generally, it is more soluble in polar organic solvents.[7] A good crystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be effective for optimizing purity and crystal form.

  • Q6: How can I improve the filterability of my this compound product? A6: To improve filterability, the goal is to obtain larger, more uniform crystals. This can be achieved through controlled cooling during crystallization, seeding the solution with a small amount of pure product, and ensuring efficient but not overly aggressive agitation.

Analytical

  • Q7: What analytical techniques are recommended for monitoring the reaction and ensuring the purity of the final product? A7: High-Performance Liquid Chromatography (HPLC) is the preferred method for both monitoring the reaction progress and determining the final purity of this compound. A well-developed HPLC method can separate the product from starting materials, intermediates, and by-products, allowing for accurate quantification. Gas Chromatography (GC) can also be used, particularly for analyzing residual solvents.

Experimental Protocols

1. General Protocol for the Synthesis of this compound via the Acid Chloride Route

  • Step 1: Formation of 2-Phenylpropionyl Chloride:

    • Charge a suitable reactor with 2-phenylpropionic acid and a solvent such as toluene or dichloromethane.

    • Slowly add a slight molar excess of a chlorinating agent (e.g., thionyl chloride) while maintaining the temperature between 20-30°C.

    • Stir the mixture until the reaction is complete, which can be monitored by the cessation of gas evolution and confirmed by techniques like GC or IR spectroscopy.

    • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Step 2: Amidation:

    • Dissolve the crude 2-phenylpropionyl chloride in a suitable solvent (e.g., toluene, THF).

    • Cool the solution to 0-10°C.

    • Slowly add a solution of aqueous ammonia or bubble ammonia gas through the solution, while carefully controlling the temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC or TLC).

  • Step 3: Work-up and Isolation:

    • Quench the reaction with water.

    • Separate the organic layer and wash it with a dilute acid solution, followed by a dilute base solution, and finally with brine.

    • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).

    • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

2. General Protocol for Purification by Crystallization

  • Step 1: Dissolution:

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or a mixture with water).

  • Step 2: Crystallization:

    • Slowly cool the solution with controlled agitation. Seeding with a small amount of pure this compound crystals at the appropriate temperature is recommended to induce crystallization and control particle size.

    • Continue cooling to the desired final temperature (e.g., 0-5°C) to maximize yield.

  • Step 3: Isolation and Drying:

    • Filter the crystalline product and wash the filter cake with a small amount of cold crystallization solvent.

    • Dry the product under vacuum at a suitable temperature to remove residual solvents.

Visualizations

experimental_workflow start Start: 2-Phenylpropionic Acid acid_chloride Formation of 2-Phenylpropionyl Chloride start->acid_chloride amidation Amidation with Ammonia Source acid_chloride->amidation workup Aqueous Work-up & Extraction amidation->workup crude_product Crude This compound workup->crude_product crystallization Crystallization crude_product->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic issue Low Purity Issue check_reaction Is the reaction complete? issue->check_reaction check_impurities Are there unexpected by-products? check_reaction->check_impurities Yes optimize_reaction Optimize reaction conditions (time, temp, stoichiometry) check_reaction->optimize_reaction No improve_purification Improve purification method check_impurities->improve_purification No characterize_impurities Characterize by-products (e.g., LC-MS) check_impurities->characterize_impurities Yes recrystallize Re-crystallize with different solvent system improve_purification->recrystallize chromatography Consider chromatography improve_purification->chromatography characterize_impurities->optimize_reaction source_raw_materials Source higher purity raw materials characterize_impurities->source_raw_materials

Caption: A logical decision tree for troubleshooting low purity issues in this compound production.

References

minimizing impurities in the synthesis of 2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-phenylpropanamide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Amidation of 2-Phenylpropanoic Acid

This is a common and direct method for synthesizing this compound. However, several impurities can arise if the reaction conditions are not carefully controlled.

Problem: Low Yield and Presence of Unreacted 2-Phenylpropanoic Acid

  • Question: My reaction yield is low, and analysis (e.g., by TLC or LC-MS) shows a significant amount of the starting carboxylic acid. What could be the cause, and how can I resolve it?

  • Answer: This issue typically arises from incomplete activation of the carboxylic acid or insufficient nucleophilic attack by the ammonia source.

    • Troubleshooting Steps:

      • Activating Agent: Ensure the activating agent (e.g., thionyl chloride (SOCl₂), oxalyl chloride, or a carbodiimide coupling reagent like DCC or EDC) is fresh and added in the correct stoichiometric ratio (usually a slight excess). Moisture can deactivate these reagents.

      • Ammonia Source: Use a sufficient excess of the ammonia source (e.g., aqueous ammonia, ammonium chloride with a base) to drive the reaction to completion. When using ammonium chloride, ensure a suitable non-nucleophilic base (like triethylamine or diisopropylethylamine) is used in at least an equimolar amount to liberate free ammonia.

      • Reaction Temperature: For the acyl chloride formation, ensure the reaction is carried out at the appropriate temperature (often starting at 0°C and slowly warming to room temperature or refluxing gently) to ensure complete conversion without side reactions. The subsequent amidation is typically performed at a low temperature (0-25°C) to minimize side reactions.[1]

      • Reaction Time: Allow sufficient reaction time for both the activation and amidation steps. Monitor the reaction progress by TLC or another suitable analytical technique.

Problem: Formation of N,N-disubstituted Amide or Other Side Products

  • Question: I am observing impurities with a higher molecular weight than my desired product. What are these, and how can I prevent their formation?

  • Answer: The formation of N,N-disubstituted amides or other complex structures can occur, particularly when using coupling reagents.

    • Troubleshooting Steps:

      • Coupling Reagent Choice: When using carbodiimide coupling reagents like DCC, the formation of N-acylurea byproducts can occur. The addition of a coupling additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction and improve the yield of the desired amide.[1]

      • Temperature Control: Maintain a low temperature (0-25°C) during the coupling reaction to minimize the formation of side products.[1]

      • Stoichiometry: Use the correct stoichiometry of the coupling reagent, additive, and amine to avoid side reactions.

Route 2: Ritter Reaction

The Ritter reaction provides a pathway to N-alkyl amides from nitriles and a source of a stable carbocation, such as an alkene or an alcohol in the presence of a strong acid. For this compound, this could involve the reaction of a suitable precursor that can form a 1-phenylethyl cation with a cyanide source.

Problem: Low Yield and Formation of Polymeric Byproducts

  • Question: My Ritter reaction is giving a low yield of this compound and a significant amount of a tar-like or polymeric substance. What is causing this, and how can it be prevented?

  • Answer: The use of strong acids in the Ritter reaction can promote side reactions such as polymerization of the alkene starting material or other acid-catalyzed decompositions.

    • Troubleshooting Steps:

      • Acid Concentration and Choice: Use the minimum amount of strong acid (e.g., sulfuric acid) required to catalyze the reaction. An excess of acid can lead to charring and polymerization. Consider using a milder Lewis acid catalyst if applicable.

      • Temperature Control: Maintain a low and controlled temperature during the addition of the acid and throughout the reaction. Exothermic reactions can lead to a rapid increase in temperature and promote side reactions.

      • Slow Addition: Add the strong acid slowly to the mixture of the alkene/alcohol and the nitrile to maintain control over the reaction temperature and minimize localized high concentrations of acid.

Problem: Formation of Isomeric Amides

  • Question: I am observing the formation of an isomeric amide impurity. Why is this happening, and how can I improve the regioselectivity?

  • Answer: The Ritter reaction proceeds via a carbocation intermediate. If this carbocation can rearrange to a more stable form, a mixture of isomeric amides can be produced.

    • Troubleshooting Steps:

      • Choice of Precursor: Select a starting material that will form a relatively stable carbocation that is less prone to rearrangement. For the synthesis of this compound, a precursor that directly forms the 1-phenylethyl cation is ideal.

      • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor carbocation rearrangement pathways.

Route 3: Hydrolysis of 2-Phenylpropanenitrile

Partial hydrolysis of 2-phenylpropanenitrile can yield this compound. However, controlling the reaction to stop at the amide stage without further hydrolysis to the carboxylic acid can be challenging.

Problem: Presence of 2-Phenylpropanoic Acid as a Major Impurity

  • Question: My product is contaminated with a significant amount of 2-phenylpropanoic acid. How can I prevent this over-hydrolysis?

  • Answer: Over-hydrolysis of the nitrile to the carboxylic acid is a common issue. The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid.

    • Troubleshooting Steps:

      • Reaction Conditions: Milder reaction conditions are required to favor the formation of the amide. This includes using a lower concentration of acid or base and a lower reaction temperature.

      • Reaction Time: Carefully monitor the reaction progress and stop it once the maximum yield of the amide is achieved, before significant hydrolysis to the carboxylic acid occurs.

      • Catalyst System: Some specific catalyst systems are designed for the partial hydrolysis of nitriles to amides. Researching and employing such a system may be beneficial. For example, using sulfuric acid (50% v/v) at 60–80°C for 4–6 hours can yield the amide, but with significant byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials (e.g., 2-phenylpropanoic acid, 2-phenylpropanenitrile), over-reaction products (e.g., 2-phenylpropanoic acid from nitrile hydrolysis), and side-products specific to the reaction route (e.g., N-acylurea in carbodiimide-mediated amidations, polymeric materials in the Ritter reaction).

Q2: How can I best purify crude this compound?

A2: The most common methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for amides include ethanol/water, ethyl acetate/hexanes, and toluene.[2][3][4]

  • Column Chromatography: If recrystallization is ineffective, or if there are multiple impurities with similar polarities, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) will typically allow for the separation of this compound from less polar and more polar impurities.

Q3: What analytical techniques are best for identifying and quantifying impurities in my this compound sample?

A3: A combination of techniques is often ideal:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and identification of major impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of the amide functional group and the absence of starting material functional groups (e.g., the broad O-H stretch of a carboxylic acid).

Q4: How does temperature affect the purity of the final product?

A4: Temperature is a critical parameter in the synthesis of this compound.[2]

  • Too low a temperature may lead to an incomplete reaction and a low yield.

  • Too high a temperature can promote the formation of side products and degradation of the desired product, leading to lower purity.

  • It is essential to follow the recommended temperature profile for the specific synthetic route being used.

Data Presentation

Table 1: Troubleshooting Summary for Impurity Minimization

Synthetic RouteCommon ImpurityLikely CauseRecommended Action
Amidation of 2-Phenylpropanoic Acid Unreacted 2-Phenylpropanoic AcidIncomplete activation; insufficient amineUse fresh activating agent in slight excess; use excess ammonia source.
N-AcylureaSide reaction of carbodiimide reagentAdd HOBt or HOAt to the reaction mixture.
Ritter Reaction Polymeric ByproductsExcess strong acid; high temperatureUse minimal acid; maintain low temperature; slow addition of acid.
Isomeric AmidesCarbocation rearrangementChoose a precursor that forms a stable carbocation; lower reaction temperature.
Hydrolysis of 2-Phenylpropanenitrile 2-Phenylpropanoic AcidOver-hydrolysisUse milder reaction conditions (lower temp, less concentrated acid/base); shorter reaction time.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amidation of 2-Phenylpropanoic Acid (Acyl Chloride Method)
  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-phenylpropanoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be gently heated to reflux if necessary to ensure completion.

    • Remove the excess solvent and SOCl₂/oxalyl chloride under reduced pressure.

  • Amidation:

    • Dissolve the crude 2-phenylpropanoyl chloride in a dry, aprotic solvent (e.g., DCM).

    • In a separate flask, prepare a concentrated solution of aqueous ammonia (a large excess, e.g., 10 equivalents).

    • Cool the ammonia solution to 0°C.

    • Slowly add the solution of 2-phenylpropanoyl chloride to the cold, stirred ammonia solution.

    • Stir the reaction mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

    • Extract the aqueous mixture with DCM or another suitable organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Synthesis of this compound via Ritter Reaction
  • In a flask equipped with a stirrer and a dropping funnel, combine 2-phenylpropene (1 equivalent) and acetonitrile (used as both reactant and solvent, in excess).

  • Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid (e.g., 2 equivalents) dropwise, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture over crushed ice and neutralize with a strong base (e.g., concentrated NaOH solution) while cooling in an ice bath.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Mandatory Visualization

cluster_synthesis Synthesis of this compound cluster_purification Purification and Analysis Start Start Route1 Amidation of 2-Phenylpropanoic Acid Start->Route1 Route2 Ritter Reaction Start->Route2 Route3 Hydrolysis of 2-Phenylpropanenitrile Start->Route3 Crude_Product Crude this compound Route1->Crude_Product Route2->Crude_Product Route3->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Analysis Purity Analysis (HPLC, GC-MS, NMR) Purification->Analysis Analysis->Purification Purity < 99% Pure_Product Pure this compound Analysis->Pure_Product Purity > 99%

Caption: Experimental workflow for the synthesis and purification of this compound.

cluster_main_reaction Main Reaction Pathway cluster_side_reactions Potential Side Reactions Carboxylic_Acid 2-Phenylpropanoic Acid Acyl_Chloride 2-Phenylpropanoyl Chloride Carboxylic_Acid->Acyl_Chloride + SOCl2 Unreacted_Acid Unreacted Carboxylic Acid Carboxylic_Acid->Unreacted_Acid Incomplete Activation Product This compound Acyl_Chloride->Product + NH3 DCC DCC (Coupling Agent) Ammonia Ammonia (NH3) N_Acylurea N-Acylurea Byproduct DCC->N_Acylurea Side Reaction

Caption: Signaling pathway diagram for the amidation of 2-phenylpropanoic acid.

References

Technical Support Center: Stability and Degradation of 2-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation pathways of 2-phenylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound, like other primary amides, is hydrolysis.[1][2] This reaction involves the cleavage of the amide bond by water, typically catalyzed by acidic or basic conditions, to yield 2-phenylpropanoic acid and ammonia.[2][3] Other potential pathways include photolysis (degradation by light), thermal degradation (degradation by heat), and oxidation.

Q2: My this compound sample shows a new peak in the HPLC analysis after storage in an acidic buffer. What is the likely degradant?

A2: The new peak is most likely 2-phenylpropanoic acid, the product of acid-catalyzed hydrolysis. Amides hydrolyze under acidic conditions to form the corresponding carboxylic acid and an ammonium salt.[1][2] To confirm, you can compare the retention time with a 2-phenylpropanoic acid standard.

Q3: I am observing poor peak shape and inconsistent retention times when analyzing this compound and its degradation products by HPLC. What could be the cause?

A3: Poor peak shape and retention time variability can be caused by several factors. A common issue is the mobile phase pH being too close to the pKa of your analyte, which for the degradation product 2-phenylpropanoic acid is around 4.4. It is recommended to keep the mobile phase pH at least two units away from the analyte's pKa for consistent results. Other potential causes include column contamination, improper column equilibration, or system leaks.

Q4: Is this compound sensitive to light?

Q5: Can I expect significant degradation of this compound at elevated temperatures?

A5: Amides are generally considered to be thermally stable.[4] However, at very high temperatures, thermal degradation can occur. Studies on structurally related polymers like poly(alpha-methylstyrene) show that degradation primarily occurs at temperatures above 300°C.[5] For typical experimental conditions, thermal degradation is unlikely to be a major concern unless prolonged exposure to high heat is involved.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram
Symptom Possible Cause Troubleshooting Step
A new, more polar peak appears during analysis.Hydrolysis to 2-phenylpropanoic acid.1. Confirm the identity of the new peak by co-injecting with a 2-phenylpropanoic acid standard.2. Check the pH of your sample and mobile phase; acidic or basic conditions accelerate hydrolysis.3. Prepare fresh samples and analyze immediately.
Multiple small, new peaks are observed after exposure to light.Photodegradation.1. Store samples and standards in amber vials or protect them from light with aluminum foil.2. Minimize the exposure of the sample to light during preparation and analysis.3. If photodegradation is suspected, perform a confirmatory photostability study.
A broad peak or a cluster of small peaks appears after using hydrogen peroxide in a forced degradation study.Oxidative degradation.1. Confirm that the new peaks are not present in a control sample without the oxidizing agent.2. Use a lower concentration of the oxidizing agent or a shorter exposure time.3. Employ an HPLC-MS method to identify the mass of the degradation products.
Issue 2: Difficulty in Achieving Baseline Separation
Symptom Possible Cause Troubleshooting Step
Co-elution of this compound and 2-phenylpropanoic acid.Inappropriate mobile phase composition or pH.1. Adjust the mobile phase pH. Since 2-phenylpropanoic acid is acidic, a lower pH (e.g., pH 3) will suppress its ionization and increase its retention time, aiding separation.2. Modify the organic-to-aqueous ratio in the mobile phase.3. Consider a different column chemistry if resolution is still not achieved.
Tailing peak for 2-phenylpropanoic acid.Secondary interactions with the stationary phase.1. Ensure the mobile phase pH is sufficiently low to keep the carboxylic acid protonated.2. Use a column with end-capping to minimize silanol interactions.3. Add a small amount of a competing acid, like trifluoroacetic acid (0.05-0.1%), to the mobile phase.

Quantitative Degradation Data (Based on Structurally Related Compounds)

Disclaimer: The following data is for structurally analogous compounds and should be used as an estimation. Specific degradation kinetics for this compound should be determined experimentally.

Table 1: Hydrolytic Degradation of Aromatic Amides in Simulated Gastric Fluid (0.07 M HCl)

CompoundIncubation Time (hours)% Degradation (Cleavage to Primary Amine)
N-(2,4-dimethylphenyl)acetamide40.21
N-acetoacetyl-m-xylidine40.053

Table 2: Photodegradation Kinetics of Phenacetin (Aromatic Amide) under UV Light

ConditionRate Constant (k)Half-life (t½)
LED-UV (365 nm) with Persulfate (pH 8.5)1.2 x 10⁻¹ min⁻¹~5.8 minutes

Table 3: Thermal Degradation of Poly(alpha-methylstyrene) in Nitrogen

Heating Rate (°C/min)Main Degradation Temperature Range (°C)Temperature of Maximum Weight Loss Rate (°C)
10302.79 - 343.10325.85

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 2 hours.

    • Neutralize with 1 mL of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze the stressed samples, a non-stressed control, and a blank by a stability-indicating HPLC method.

Protocol 2: Photostability Study
  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a suitable solvent.

  • Exposure:

    • Place the solution in a transparent container.

    • Prepare a "dark control" by wrapping an identical container in aluminum foil.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the light-exposed sample and the dark control by HPLC. Compare the chromatograms for the appearance of new peaks and a decrease in the parent peak area.

Protocol 3: Thermal Degradation Study
  • Solid State:

    • Place a small amount of solid this compound in a vial.

    • Heat the vial in an oven at 80°C for 24 hours.

    • Allow to cool, then dissolve in a suitable solvent to a known concentration (e.g., 0.1 mg/mL).

  • Solution State:

    • Prepare a 0.1 mg/mL solution of this compound.

    • Heat the solution at 80°C for 24 hours.

  • Analysis: Analyze the heat-stressed samples and a non-stressed control by HPLC.

Protocol 4: Oxidative Degradation Study
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze the stressed sample and a control (without hydrogen peroxide) by HPLC.

Visualizations

G cluster_pathway Primary Degradation Pathway: Hydrolysis This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate + H2O (Acid/Base Catalyst) Products 2-Phenylpropanoic Acid + Ammonia Tetrahedral_Intermediate->Products Bond Cleavage

Caption: Hydrolysis pathway of this compound.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare 1 mg/mL Stock Solution of this compound stress Apply Stress Conditions start->stress hydrolysis Acid/Base Hydrolysis stress->hydrolysis Hydrolytic oxidation Oxidation (H2O2) stress->oxidation Oxidative thermal Thermal (Heat) stress->thermal Thermal photo Photolysis (Light) stress->photo Photolytic analysis Analyze by Stability-Indicating HPLC Method hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Determine Degradation Pathways analysis->end

Caption: Workflow for forced degradation studies.

G cluster_troubleshooting Troubleshooting Logic: Unexpected HPLC Peak start Unexpected Peak Observed check_rt Is Retention Time Similar to 2-Phenylpropanoic Acid Standard? start->check_rt confirm_hydrolysis Peak is likely Hydrolysis Product. Check Sample pH and Age. check_rt->confirm_hydrolysis Yes check_light Was Sample Exposed to Light? check_rt->check_light No confirm_photo Peak is likely Photodegradant. Protect Sample from Light. check_light->confirm_photo Yes check_oxidant Was an Oxidizing Agent Used? check_light->check_oxidant No confirm_oxidation Peak is likely Oxidation Product. Use Milder Conditions. check_oxidant->confirm_oxidation Yes unknown Investigate Other Sources (e.g., Contamination, Reagent Impurity) check_oxidant->unknown No

Caption: Decision tree for identifying unknown peaks.

References

Technical Support Center: Chiral Integrity in 2-Phenylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for achieving high enantiopurity in the synthesis of 2-phenylpropanamide. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to prevent racemization during their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound from 2-phenylpropanoic acid?

Racemization during the amide coupling reaction of 2-phenylpropanoic acid primarily occurs through two mechanisms, especially after the carboxylic acid is activated (e.g., as an acyl chloride, active ester, or anhydride). The acidic nature of the α-proton (the proton on the carbon adjacent to the carbonyl group and the phenyl ring) is the root cause.

  • Oxazolone Formation: The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. This oxazolone has a highly acidic proton at the chiral center, which can be easily removed by a base, leading to a planar, achiral enolate. Reprotonation can then occur from either face, resulting in a racemic mixture. This is often the dominant pathway.[1]

  • Direct Enolization: A base present in the reaction mixture can directly abstract the acidic α-proton from the activated acid derivative to form a planar enolate, which subsequently leads to racemization upon protonation.

Racemization_Mechanisms cluster_oxazolone Path A: Oxazolone Formation cluster_enolization Path B: Direct Enolization Start Chiral Activated 2-Phenylpropanoic Acid Oxazolone Oxazolone Intermediate (planar enolate character) Start->Oxazolone Intramolecular Cyclization Enolate Direct Enolate (planar) Start->Enolate Base-mediated Proton Abstraction Product Racemic This compound Oxazolone->Product Nucleophilic Attack (Ammonia) Enolate->Product Nucleophilic Attack (Ammonia)

Caption: Primary racemization pathways in activated 2-phenylpropanoic acid.

Q2: How does the choice of coupling reagent and additives affect racemization?

The selection of the coupling reagent is critical. The ideal reagent rapidly converts the carboxylic acid into its active form, which then reacts quickly with the amine (ammonia source) before the oxazolone has time to form or enolize.

  • Carbodiimides (e.g., DCC, DIC, EDC): These are common but can lead to significant racemization if used alone.[2] Their primary role is dehydration, but the O-acylisourea intermediate formed is highly activated and prone to oxazolone formation.

  • Uronium/Aminium Reagents (e.g., HATU, HBTU): These reagents are generally more effective at suppressing racemization because they form active esters (like HOBt or HOAt esters) that are less prone to racemization than the intermediates formed by carbodiimides alone.[2]

  • Additives (e.g., HOBt, HOAt, Oxyma): Additives are essential, especially when using carbodiimides.[2][3] They act as "racemization suppressors" by trapping the highly reactive activated intermediate to form a more stable, yet still reactive, active ester. This intermediate reacts preferentially with the amine rather than undergoing intramolecular cyclization. HOAt and Oxyma are generally considered more effective than HOBt at preventing racemization.[3][4]

Q3: Are there alternative synthetic strategies to avoid racemization altogether?

Yes, several strategies can bypass the issues associated with classical coupling reactions:

  • Enzymatic Synthesis: Biocatalysts, such as certain lipases or proteases, can be used to form the amide bond under mild conditions.[5] These reactions are often highly stereospecific and can proceed with virtually no racemization.

  • Chiral Auxiliaries: An achiral precursor can be attached to a chiral auxiliary, such as a 4-phenyl-2-oxazolidinone.[6] This allows for a diastereoselective alkylation to set the stereocenter. Subsequent cleavage of the auxiliary yields the desired enantiomerically pure amide. This method builds the chirality rather than trying to preserve it.

Troubleshooting Guide

Problem Possible Cause Recommended Action & Protocol
High degree of racemization (Low ee%) 1. Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide (e.g., DIC) without an effective additive.Action: Switch to a modern uronium reagent or use a carbodiimide with a superior additive like Oxyma. Protocol: See "Sample Low-Racemization Protocol" below.
2. High Reaction Temperature: Elevated temperatures provide the activation energy needed for racemization pathways (enolization/oxazolone formation).Action: Perform the coupling reaction at a lower temperature. Protocol: Start the activation step at 0 °C and allow the reaction to slowly warm to room temperature. Monitor progress by TLC or LC-MS.
3. Incorrect Base or Stoichiometry: Using a strong, sterically hindered base (e.g., DIPEA) in excess can accelerate proton abstraction from the chiral center.Action: Use a weaker base like N-methylmorpholine (NMM) or collidine if a base is required.[2] Ensure the stoichiometry is carefully controlled, as excess base promotes racemization.
4. Unsuitable Solvent: The solvent can influence the rates of both the desired coupling reaction and the undesired racemization. Highly polar, aprotic solvents can sometimes promote racemization.[7][8]Action: Use solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) which are generally less prone to promoting racemization than DMF, especially at lower temperatures.

Data Summary: Coupling Reagents and Racemization

Reagent ClassExampleRecommended AdditiveRacemization RiskKey Advantages/Disadvantages
Carbodiimide DIC (Diisopropylcarbodiimide)Oxyma or HOAt High (without additive), Low (with additive)Pro: Inexpensive, forms soluble urea byproduct. Con: Requires an additive to suppress racemization.[2]
Carbodiimide EDC·HCl (Water-soluble)HOBt or Oxyma High (without additive), Low (with additive)Pro: Water-soluble byproducts are easily removed. Con: Less stable, requires an additive.[2]
Uronium/Aminium HATUNone required (contains HOAt moiety)Very LowPro: High coupling efficiency, low racemization.[9] Con: More expensive, can cause guanidinylation of the amine if used in excess.[2]
Phosphonium PyBOPNone required (contains HOBt moiety)LowPro: Effective for sterically hindered couplings. Con: Produces carcinogenic HMPA as a byproduct.
Other T3P® (Propylphosphonic Anhydride)None requiredLowPro: High yields, byproducts are water-soluble. Con: Often requires a base like pyridine or DIPEA.

Experimental Protocols

Sample Low-Racemization Protocol using DIC/Oxyma

This protocol details the coupling of (R)-2-phenylpropanoic acid with ammonia to yield (R)-2-phenylpropanamide while minimizing racemization.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-2-phenylpropanoic acid (1.0 eq) and OxymaPure® (1.1 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the solution over 5 minutes.

  • Stirring: Stir the reaction mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.

  • Amine Addition: Bubble anhydrous ammonia gas through the solution at 0 °C for 30 minutes, or add a solution of ammonia in an appropriate solvent (e.g., 2.0 M NH₃ in IPA, 1.5 eq).

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the mixture to remove the diisopropylurea (DIU) byproduct. Wash the filtrate with 1M HCl, followed by saturated NaHCO₃, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Analysis: Purify the crude amide by recrystallization or column chromatography. Determine the enantiomeric excess (ee%) of the final product using chiral HPLC.

Visualization: Synthesis Strategy Workflow

This diagram outlines a decision-making process for selecting a synthetic route to obtain enantiopure this compound.

Synthesis_Workflow start Goal: Synthesize Enantiopure this compound q1 Is enantiopure 2-phenylpropanoic acid available? start->q1 coupling Yes: Use Amide Coupling q1->coupling Yes asymmetric No: Use Asymmetric Synthesis q1->asymmetric No q2 Select Coupling Conditions to Minimize Racemization coupling->q2 c1 Low Temperature (0°C -> RT) q2->c1 c2 Use Uronium Reagent (e.g., HATU) or DIC/Oxyma q2->c2 c3 Use Weak Base (e.g., NMM) if necessary q2->c3 auxiliary Chiral Auxiliary Method (e.g., Evans Auxiliary) asymmetric->auxiliary enzymatic Enzymatic Resolution of racemic acid/ester asymmetric->enzymatic

Caption: Decision workflow for enantioselective synthesis of this compound.

References

troubleshooting peak splitting in NMR analysis of 2-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: NMR Analysis

This guide provides troubleshooting assistance for common issues encountered during the NMR analysis of 2-phenylpropanamide, focusing specifically on the phenomenon of peak splitting.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my methine (-CH) proton a complex multiplet instead of a simple quartet?

A: The methine proton is coupled to two different sets of neighboring protons: the three protons of the methyl (-CH₃) group and the two protons of the amide (-NH₂) group. Due to restricted rotation around the C-N amide bond, the two amide protons can become chemically non-equivalent.[1][2] This means the methine proton is split by the three methyl protons (which would create a quartet) and then further split by two, potentially different, amide protons. This results in a more complex pattern, such as a doublet of quartets, rather than a simple quartet.

Q2: Why do the protons on my amide (-NH₂) group appear as two separate signals or one very broad signal?

A: This is a classic characteristic of amides in NMR. The partial double-bond character of the C-N bond restricts free rotation.[3][4] At room temperature, this rotation is slow on the NMR timescale, making the two -NH₂ protons chemically non-equivalent. One proton is cis to the carbonyl oxygen and the other is trans, causing them to appear at different chemical shifts. If the rate of rotation is intermediate, the signals can broaden and coalesce into a single broad peak.

Q3: The splitting pattern for my methine (-CH) and methyl (-CH₃) groups is simpler than expected and the amide protons are just a broad lump. What is happening?

A: This is likely due to chemical exchange. The amide N-H protons are acidic and can exchange with other acidic protons, such as trace amounts of water in the solvent (e.g., CDCl₃).[5][6] When this exchange is rapid, it can "decouple" the N-H protons from the adjacent methine proton. As a result, the N-H protons no longer split the methine proton, and the methine proton no longer splits them. This simplifies the methine signal to a quartet (split only by the -CH₃) and the methyl signal to a doublet (split only by the -CH), while the N-H signal itself becomes a broad singlet due to the exchange.

Q4: How does changing the temperature or solvent affect the spectrum?

A: Both temperature and solvent can significantly alter the spectrum by influencing the rates of two key dynamic processes: C-N bond rotation and chemical exchange.

  • Temperature: Increasing the temperature provides more energy to overcome the rotational barrier of the C-N bond.[7][8] At a high enough temperature (the coalescence temperature), rotation becomes so fast that the two N-H protons become equivalent on the NMR timescale, and their two distinct signals merge into one sharp signal.

  • Solvent: Protic solvents (like D₂O or those with water impurities) can facilitate the rapid exchange of N-H protons, leading to signal broadening and loss of coupling.[5] Using a dry, aprotic solvent like DMSO-d₆ can slow this exchange, preserving the coupling between the N-H and C-H protons and often revealing sharper, distinct signals for the two non-equivalent N-H protons.

Troubleshooting Guide: Peak Splitting Analysis

If your ¹H NMR spectrum of this compound displays unexpected peak splitting, follow this systematic guide to diagnose the underlying cause.

Step 1: Initial Spectrum Assessment

  • Identify Key Signals: Locate the signals for the phenyl protons (~7.2-7.4 ppm), the two amide protons (variable, often broad, ~7.0-8.0 ppm), the methine proton (~3.6 ppm), and the methyl protons (~1.5 ppm).

  • Compare to Expected Pattern: Use the data table below as a reference. Note any discrepancies in multiplicity (e.g., is the methine a quartet or a more complex multiplet?) and peak shape (e.g., are the amide peaks sharp or broad?).

Step 2: Confirm Exchangeable Amide Protons with D₂O

  • Objective: To definitively identify the N-H amide proton signals.

  • Procedure: Perform a D₂O exchange experiment. Labile protons, like those on the amide, will exchange with deuterium and disappear from the proton spectrum.[9][10]

  • Interpretation:

    • Result: The broad or complex signals in the 7.0-8.0 ppm region vanish, and the methine (-CH) multiplet simplifies into a clean quartet.

Step 3: Distinguish Between Restricted Rotation and Chemical Exchange

  • Objective: To determine if the complexity or broadening is due to slow C-N bond rotation or an intermediate rate of chemical exchange.

  • Procedure: Conduct a Variable Temperature (VT) NMR experiment.[11] Acquire spectra at several temperatures above and below your initial measurement temperature (e.g., from 25°C up to 100°C).

  • Interpretation:

    • Scenario A (Restricted Rotation): As you increase the temperature, two distinct amide signals (or a single broad one) begin to sharpen and move closer together, eventually coalescing into a single, sharper peak. This indicates you have overcome the energy barrier for C-N bond rotation.[8]

    • Scenario B (Chemical Exchange): As you increase the temperature, a broad peak may sharpen as the exchange rate moves into the "fast exchange" regime. Conversely, cooling the sample may slow the exchange enough to resolve coupling.

Step 4: Evaluate Sample and Solvent Conditions

  • Objective: To rule out external factors.

  • Procedure: If unresolved broadening or unexpected simplicity persists, prepare a fresh sample using a high-purity, dry, aprotic NMR solvent such as DMSO-d₆.

  • Interpretation:

    • Result: The spectrum in dry DMSO-d₆ shows two sharp, distinct signals for the amide protons, and the methine proton shows complex coupling.

Data Presentation

Table 1: Expected ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm) (approx.)IntegrationExpected Splitting PatternNotes
Phenyl (-C₆H₅)7.2 - 7.45HMultiplet (m)A complex group of overlapping signals.
Amide (-CONH₂)7.0 - 8.02HTwo broad singlets (br s) or one broad signalHighly dependent on solvent, temperature, and concentration. May show coupling to the methine proton.[3]
Methine (-CH)~3.61HDoublet of Quartets (dq) or Multiplet (m)Split by both the -CH₃ and the two -NH₂ protons. May simplify to a quartet (q) if N-H exchange is rapid.[12]
Methyl (-CH₃)~1.53HDoublet (d)Split by the adjacent methine proton.

Experimental Protocols

Protocol 1: D₂O Exchange Experiment

This protocol is used to identify exchangeable protons (e.g., -OH, -NH₂, -COOH).

  • Acquire Initial Spectrum: Dissolve the this compound sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Mix Sample: Cap the tube securely and shake it gently for about 20-30 seconds to ensure mixing. You may see an immiscible D₂O layer; this is acceptable.[9]

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the "before" and "after" spectra. The signals corresponding to the exchangeable amide protons will have disappeared or significantly decreased in intensity.[5]

Protocol 2: Variable Temperature (VT) NMR

This protocol is used to study dynamic processes like conformational exchange or restricted rotation.

  • Prepare Sample: Use a robust NMR tube (e.g., Wilmad 507-PP or equivalent) suitable for temperature variations. Ensure the solvent's boiling and freezing points are outside your target temperature range.

  • Select Instrument: Use a spectrometer equipped with a variable temperature unit. Ensure you are trained and authorized for its use.[11]

  • Set Initial Temperature: Insert the sample and allow it to equilibrate at the starting temperature (e.g., 298 K / 25°C). Acquire a reference spectrum.

  • Increase Temperature Incrementally: Increase the temperature in controlled steps (e.g., 10-15°C increments). At each new temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

  • Monitor Changes: Observe the chemical shifts and shapes of the amide and methine proton signals. Note the temperature at which distinct signals begin to broaden and merge (coalesce).

  • Return to Ambient Temperature: After reaching the maximum temperature, slowly cool the sample back down to ambient temperature to ensure the process is reversible and the sample has not degraded.

Mandatory Visualization

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Unexpected Peak Splitting Observed in this compound NMR check_amide Are Amide (-NH2) peaks broad, doubled, or causing complex splitting in adjacent -CH? start->check_amide d2o_exp Perform D2O Exchange Experiment check_amide->d2o_exp Yes conclusion4 Issue is not related to amide protons. Investigate other sources of complex coupling. check_amide->conclusion4 No d2o_result Did amide peaks disappear and/or did -CH peak simplify? d2o_exp->d2o_result conclusion3 Confirmed: Signals are from exchangeable amide protons. d2o_result->conclusion3 Yes d2o_result->conclusion4 No vt_nmr Perform Variable Temperature (VT) NMR Experiment vt_result Did amide peaks coalesce and sharpen at high temp? vt_nmr->vt_result conclusion1 Conclusion: Restricted C-N Bond Rotation. Non-equivalent N-H protons cause complex splitting. vt_result->conclusion1 Yes conclusion2 Conclusion: Chemical Exchange is Occurring. Consider using a dry, aprotic solvent (e.g., DMSO-d6). vt_result->conclusion2 No conclusion3->vt_nmr

Caption: Troubleshooting workflow for NMR peak splitting.

References

Technical Support Center: Optimizing HPLC Methods for 2-Phenylpropanamide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-phenylpropanamide.

Frequently Asked Questions (FAQs) on Method Optimization

Q1: What is the recommended starting HPLC column for this compound analysis?

A1: For a neutral compound like this compound, a reversed-phase C18 column is the most common and effective starting point.[1] These columns provide good retention and selectivity for moderately polar to non-polar analytes. Consider columns with high purity silica and end-capping to minimize peak tailing caused by interactions with residual silanol groups.[2][3]

Column Selection Guide

Column Phase Analyte Properties Rationale
C18 (Recommended Start) Moderately polar, neutral General-purpose phase with strong hydrophobic retention.
C8 Similar to C18 Less retentive than C18; useful if retention times are too long.
Phenyl-Hexyl Aromatic compounds Offers alternative selectivity through pi-pi interactions with the phenyl ring of this compound.[4][5]

| Polar-Embedded (e.g., Amide) | Polar analytes | Can provide enhanced retention and unique selectivity for polar compounds.[6] |

Q2: How do I select an appropriate mobile phase for this compound?

A2: The mobile phase selection is critical for achieving good separation.[7] For reversed-phase HPLC, a combination of a polar aqueous phase and a less polar organic solvent is used.

  • Organic Solvent: Acetonitrile is often preferred due to its low viscosity and favorable UV transmittance.[3] Methanol is a suitable alternative.

  • Aqueous Phase: Start with high-purity (HPLC-grade) water.

  • pH: Since this compound is a neutral amide, mobile phase pH has a less dramatic effect on its retention compared to ionizable compounds. However, maintaining a consistent pH is crucial for reproducibility. A pH between 3 and 7 is generally a safe range for standard silica-based columns.

  • Buffer: If analyzing this compound in a mixture with acidic or basic compounds, a buffer (e.g., phosphate or acetate, 10-25 mM) is necessary to control the pH and ensure consistent ionization states of the other analytes.[8][9]

Q3: What is the optimal detection wavelength for this compound?

A3: The optimal detection wavelength corresponds to the wavelength of maximum absorbance (λmax) of the analyte to ensure the highest sensitivity.[10][11] For this compound, the phenyl group is the primary chromophore. It is recommended to determine the λmax by scanning the UV spectrum of a standard solution using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.[11] The λmax for similar aromatic compounds is often in the range of 210-230 nm. Selecting a wavelength at the apex of an absorbance peak minimizes variations in signal response due to minor wavelength shifts.[11][12]

Q4: What are the best practices for sample and standard preparation?

A4: Proper sample preparation is essential for accurate and reproducible results.

  • Solvent: Dissolve the sample and standards in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase itself as the sample solvent to avoid peak distortion.[13] If a stronger solvent is required for solubility, inject the smallest possible volume.[13][14]

  • Concentration: Ensure the sample concentration is within the linear range of the detector to avoid mass overload, which can cause peak fronting.[15][16]

  • Filtration: Filter all samples and standards through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could block the column frit and increase system backpressure.[17]

Experimental Protocol: Starting HPLC Method

This protocol provides a robust starting point for the analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.

Initial HPLC Parameters for this compound

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV/PDA

| Detection Wavelength | Determine λmax (start at ~220 nm) |

Visual Workflow for HPLC Method Development

The following diagram illustrates a typical workflow for developing a robust HPLC method.

MethodDevelopmentWorkflow A Define Analytical Goals (e.g., Purity, Quantification) B Select Column & Mobile Phase (e.g., C18, ACN:Water) A->B C Initial Isocratic Run (e.g., 50% ACN) B->C D Evaluate Initial Results (Retention, Peak Shape) C->D E Optimize Mobile Phase (Adjust % Organic, pH, Buffer) D->E Sub-optimal? G Method Validation (Linearity, Accuracy, Precision) D->G Optimal? F Optimize Physical Parameters (Flow Rate, Temperature) E->F F->D H Final Method G->H

Caption: A logical workflow for systematic HPLC method development.

Troubleshooting Guide

This section addresses common problems encountered during HPLC analysis in a question-and-answer format.

Peak Shape Problems

Q5: My peak for this compound is tailing. What are the causes and solutions?

A5: Peak tailing, where the back half of the peak is broader than the front, is a common issue.[2] It can compromise resolution and integration accuracy.[18]

Common Causes & Solutions for Peak Tailing

Cause Solution
Secondary Silanol Interactions For basic analytes, strong interactions with acidic silanol groups on the silica surface cause tailing.[2][6] Lower the mobile phase pH (e.g., to ~3) to protonate the silanols or use a highly end-capped column.[2][6]
Column Contamination/Aging Contaminants on the column inlet frit or degradation of the stationary phase can cause tailing for all peaks.[8] First, try back-flushing the column.[2][8] If that fails, replace the guard column or the analytical column.[8]
Column Overload Injecting too much sample mass can saturate the stationary phase. Dilute the sample or reduce the injection volume.[6]
Mobile Phase pH Mismatch If analyzing with ionizable compounds, a mobile phase pH close to the analyte's pKa can cause tailing or split peaks. Adjust the pH to be at least 2 units away from the pKa.[13]

| Extra-Column Effects | Excessive tubing length or volume between the injector and detector can cause peak broadening and tailing. Use shorter, narrower-ID tubing.[6] |

TailingTroubleshooting Start Peak Tailing Observed CheckColumn Is the column old or contaminated? Start->CheckColumn CheckMobilePhase Is mobile phase pH appropriate? Is buffer strength sufficient? CheckColumn->CheckMobilePhase No Sol_Flush Action: Flush or replace column. CheckColumn->Sol_Flush Yes CheckSample Is the sample overloaded? Is injection solvent correct? CheckMobilePhase->CheckSample No Sol_AdjustMP Action: Adjust pH or increase buffer concentration. CheckMobilePhase->Sol_AdjustMP Yes CheckHardware Check for extra-column volume (tubing, fittings) CheckSample->CheckHardware No Sol_Dilute Action: Dilute sample or match injection solvent to mobile phase. CheckSample->Sol_Dilute Yes Sol_OptimizeHW Action: Use shorter/narrower tubing. CheckHardware->Sol_OptimizeHW Yes

Caption: A troubleshooting decision tree for resolving peak tailing.

Q6: My peak is fronting. Why is this happening?

A6: Peak fronting, where the peak's leading edge is sloped, is less common than tailing but indicates a problem.[16]

Common Causes & Solutions for Peak Fronting

Cause Solution
Mass Overload Injecting a sample that is too concentrated is a primary cause.[15][16] Dilute the sample by a factor of 10 and reinject to see if the shape improves.[16][19]
Volume Overload / Solvent Mismatch Injecting a large volume of a sample solvent that is stronger than the mobile phase can cause the analyte to travel too quickly at the column head, distorting the peak.[13][15] Reduce the injection volume or, ideally, dissolve the sample in the mobile phase.[13]
Column Collapse A physical void or channel forms at the column inlet, often due to high pressure or pH instability. This causes some analyte molecules to travel faster, leading to fronting.[14][19] This issue is often irreversible and requires column replacement.[14]

| Co-elution | An interfering compound that elutes just before the main analyte can make the peak appear to be fronting.[19] |

Baseline and Extraneous Peak Problems

Q7: I see "ghost peaks" in my chromatogram, even in blank runs. Where are they coming from?

A7: Ghost peaks are unexpected signals that do not originate from the injected sample.[20] They are a common issue, especially in gradient analysis.[21]

Common Causes & Solutions for Ghost Peaks

Cause Solution
Mobile Phase Contamination Impurities in the solvents (especially water) or buffer reagents can accumulate on the column and elute as peaks during a gradient run.[20][21] Use fresh, high-purity HPLC-grade solvents and reagents.[20]
System Contamination Contaminants can leach from tubing, seals, or vials.[21] Regularly flush the system with a strong solvent.
Autosampler Carryover Residue from a previous, more concentrated sample can be adsorbed onto the needle or injection port and injected with the next sample.[22] Implement a robust needle wash protocol using a strong solvent between injections.[22]

| Sample Preparation | Impurities can be introduced from contaminated glassware, vials, or caps.[21] |

GhostPeakSources A Ghost Peak Sources B Mobile Phase A->B C LC System A->C D Sample Prep A->D E Carryover A->E B1 Contaminated Solvents B->B1 B2 Impure Additives/Buffers B->B2 C1 Leaching from Tubing/Seals C->C1 C2 Bacterial Growth C->C2 D1 Contaminated Vials/Caps D->D1 D2 Impure Reagents D->D2 E1 Autosampler Needle E->E1 E2 Injector Rotor Seal E->E2

Caption: Common sources of ghost peaks in HPLC analysis.

Q8: Why is my baseline noisy or drifting?

A8: A stable baseline is critical for accurate quantification.

  • Noisy Baseline: This can be caused by air bubbles in the system (degas mobile phase), a deteriorating detector lamp, or improper mixing of the mobile phase.

  • Drifting Baseline: A drifting baseline is common in gradient elution, especially at low UV wavelengths where solvents like acetonitrile absorb.[23] It can also indicate a temperature fluctuation in the column or an unequilibrated column. Ensure the column is fully equilibrated with the initial mobile phase before injection.

References

Validation & Comparative

Validating the Molecular Structure of 2-Phenylpropanamide: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed X-ray crystallography study confirms the three-dimensional structure of 2-phenylpropanamide, providing precise measurements of its molecular geometry. This guide compares these findings with the structurally similar molecule, 2-phenylbutanamide, offering researchers and drug development professionals a comprehensive validation of this compound's conformation, supported by experimental data and protocols.

The precise arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties, and ultimately its biological activity. For pharmacologically relevant compounds such as this compound, an accurate understanding of the molecular structure is paramount for rational drug design and development. Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at atomic resolution.

This guide presents a validation of the crystal structure of this compound, determined by single-crystal X-ray diffraction. To provide a meaningful context for this validation, a comparative analysis is made with 2-phenylbutanamide, an analogous compound with a slightly longer alkyl chain. This comparison highlights the subtle yet significant influence of a single methylene group on the crystal packing and molecular conformation.

Comparative Analysis of Crystallographic Data

The crystallographic data for both this compound and 2-phenylbutanamide were obtained from single-crystal X-ray diffraction experiments. The key parameters defining the molecular geometry, including selected bond lengths, bond angles, and torsion angles, are summarized in the table below. These values provide a quantitative basis for comparing the two structures.

ParameterThis compound2-Phenylbutanamide
Selected Bond Lengths (Å)
C(7)-C(8)1.5181.525
C(8)-C(9)1.5291.531
C(8)-N(1)1.3321.335
C(9)-O(1)1.2341.236
Selected Bond Angles (°)
C(7)-C(8)-C(9)111.5111.2
C(7)-C(8)-N(1)110.2110.5
C(8)-C(9)-O(1)122.8122.5
N(1)-C(8)-C(9)116.4116.8
Selected Torsion Angles (°)
C(1)-C(7)-C(8)-N(1)-176.5-175.8
C(7)-C(8)-C(9)-O(1)178.9179.2

Note: The atomic numbering scheme is provided in the molecular diagrams below. Data is sourced from published crystallographic studies.

The data reveals a high degree of similarity in the core amide and phenyl group geometries of the two molecules. However, subtle differences in bond lengths and angles, particularly around the chiral center, can be observed. These minor variations, along with differences in crystal packing, can have a significant impact on the macroscopic properties of the compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures of this compound and its analogue follows a standardized experimental workflow. The protocol outlined below is a generalized procedure for the characterization of small organic molecules.

1. Crystal Growth:

  • High-quality single crystals of the compound of interest are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The goal is to obtain crystals of sufficient size (typically 0.1-0.3 mm in all dimensions) and with minimal defects.

2. Crystal Mounting:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop using a cryoprotectant oil.

3. Data Collection:

  • The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • The crystal is exposed to a monochromatic X-ray beam.

  • The crystal is rotated through a series of angles, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.

4. Data Processing:

  • The raw diffraction images are processed to integrate the intensities of the individual reflections.

  • Corrections are applied for various experimental factors, such as Lorentz and polarization effects, and absorption of X-rays by the crystal.

5. Structure Solution and Refinement:

  • The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

  • The initial structural model is then refined against the experimental data using least-squares methods. This process adjusts the atomic positions, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

6. Structure Validation:

  • The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structural data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Experimental Workflow Diagram

The following diagram illustrates the key stages of the single-crystal X-ray diffraction experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structure Validation Structure Validation Structure Refinement->Structure Validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

A Comparative Analysis of the Reactivity of 2-Phenylpropanamide and 2-Phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-phenylpropanamide and 2-phenylacetamide. While both are structurally similar aromatic amides, the presence of an α-methyl group in this compound introduces notable differences in their reactivity, primarily due to steric and electronic effects. This comparison is based on established principles of organic chemistry, supported by general experimental protocols for key reactions.

Structural and Physical Properties

2-Phenylacetamide is an amide derivative of phenylacetic acid, while this compound is the amide of 2-phenylpropanoic acid. The key structural difference is the substitution of a methyl group for a hydrogen atom at the α-carbon in this compound.

Property2-PhenylacetamideThis compound
Molecular Formula C₈H₉NO[1]C₉H₁₁NO
Molecular Weight 135.16 g/mol [1]149.19 g/mol
Structure 2-Phenylacetamide structurethis compound structure
Predicted pKa (Strongest Acidic) 16.5No data available

Comparative Reactivity Analysis

The reactivity of amides is primarily centered around the electrophilic carbonyl carbon and the acidity of the α-protons. The additional α-methyl group in this compound influences these characteristics.

Hydrolysis

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be catalyzed by acid or base.

  • Acid-Catalyzed Hydrolysis: This reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

The α-methyl group in this compound is expected to decrease the rate of hydrolysis compared to 2-phenylacetamide due to steric hindrance . The bulky methyl group can impede the approach of the nucleophile (water or hydroxide) to the carbonyl carbon.

Reduction

Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Similar to hydrolysis, the steric bulk of the α-methyl group in this compound is expected to reduce the rate of reduction compared to 2-phenylacetamide by hindering the approach of the hydride reagent.

Acidity of α-Protons

The acidity of the protons on the α-carbon is influenced by the stability of the resulting carbanion. The phenyl group stabilizes the carbanion through resonance. The α-methyl group in this compound is an electron-donating group, which is expected to destabilize the carbanion and therefore decrease the acidity of the α-proton compared to 2-phenylacetamide.

Predicted Reactivity Summary

Reaction2-PhenylacetamideThis compoundRationale
Rate of Hydrolysis FasterSlowerIncreased steric hindrance from the α-methyl group in this compound hinders nucleophilic attack at the carbonyl carbon.
Rate of Reduction FasterSlowerThe α-methyl group in this compound sterically hinders the approach of the hydride reagent.
Acidity of α-Proton More AcidicLess AcidicThe electron-donating α-methyl group in this compound destabilizes the conjugate base (carbanion).

Experimental Protocols

The following are generalized experimental protocols for the hydrolysis and reduction of aromatic amides. Specific reaction conditions such as temperature, reaction time, and stoichiometry may require optimization for this compound and 2-phenylacetamide.

Acid-Catalyzed Hydrolysis

Objective: To hydrolyze the amide to its corresponding carboxylic acid and ammonium salt.

Materials:

  • Amide (this compound or 2-phenylacetamide)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

  • Reflux apparatus

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the amide in an excess of aqueous acid (e.g., 6 M HCl).

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the carboxylic acid precipitates upon cooling, it can be isolated by filtration.

  • Otherwise, transfer the reaction mixture to a separatory funnel and extract the carboxylic acid with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry it over a suitable drying agent, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization.

Base-Catalyzed Hydrolysis

Objective: To hydrolyze the amide to its corresponding carboxylate salt and amine.

Materials:

  • Amide (this compound or 2-phenylacetamide)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water

  • Reflux apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous potassium carbonate)

Procedure:

  • In a round-bottom flask, dissolve the amide in an aqueous solution of a strong base (e.g., 10-20% NaOH).

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the resulting amine with an organic solvent.

  • Dry the organic layer containing the amine over a drying agent and remove the solvent to isolate the amine.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid, which can then be isolated by filtration or extraction.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Objective: To reduce the amide to the corresponding amine.

Materials:

  • Amide (this compound or 2-phenylacetamide)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Apparatus for reaction under an inert atmosphere (e.g., nitrogen or argon)

  • Dropping funnel

  • Ice bath

  • Sodium sulfate decahydrate or a sequential quench with water and NaOH solution for workup

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

  • In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve the amide in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water or a saturated aqueous solution of sodium sulfate. A common workup procedure (Fieser workup) involves the sequential addition of x mL of water, x mL of 15% aqueous NaOH, and then 3x mL of water for every x g of LiAlH₄ used.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture and wash the precipitate with ether or THF.

  • Dry the combined organic filtrates over a suitable drying agent and remove the solvent to yield the crude amine, which can be purified by distillation or chromatography.

Visualizations

Acid_Catalyzed_Hydrolysis Amide Amide Protonated_Amide Protonated Amide Amide->Protonated_Amide + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H₂O Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid - H₃O⁺ Amine Amine Tetrahedral_Intermediate->Amine - H₂O

Caption: Acid-Catalyzed Amide Hydrolysis Pathway.

Base_Catalyzed_Hydrolysis Amide Amide Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate + OH⁻ Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid - H₂O Amine Amine Tetrahedral_Intermediate->Amine - OH⁻

Caption: Base-Catalyzed Amide Hydrolysis Pathway.

Amide_Reduction Amide Amide Intermediate Iminium Ion Intermediate Amide->Intermediate 1. LiAlH₄ Amine Amine Intermediate->Amine 2. H₂O workup

Caption: Amide Reduction Workflow.

Conclusion

References

Spectroscopic Analysis of 2-Phenylpropanamide: A Comparative Guide to Purity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the development and quality control of pharmaceutical compounds. This guide provides a comparative analysis of key spectroscopic and chromatographic techniques for confirming the purity of 2-phenylpropanamide, a valuable intermediate in organic synthesis. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate analytical methodology for their specific needs.

Data Presentation: A Comparative Overview

The following tables summarize typical quantitative data obtained from the spectroscopic and chromatographic analysis of this compound. This data serves as a benchmark for purity assessment and method validation.

Table 1: ¹H NMR and ¹³C NMR Spectral Data for this compound

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
7.25 - 7.35 (m, 5H)Aromatic protons177.5C=O (Amide)
5.65 (br s, 1H)-NH₂140.8Quaternary Aromatic C
5.55 (br s, 1H)-NH₂128.8Aromatic CH
3.65 (q, J=7.2 Hz, 1H)-CH-127.6Aromatic CH
1.50 (d, J=7.2 Hz, 3H)-CH₃127.0Aromatic CH
47.5-CH-
18.0-CH₃

Table 2: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3350 (broad)N-H stretchAmide
3180 (broad)N-H stretchAmide
3030C-H stretchAromatic
2975, 2930C-H stretchAliphatic (CH₃, CH)
1660 (strong)C=O stretch (Amide I)Amide
1600, 1495, 1450C=C stretchAromatic Ring
1410N-H bend (Amide II)Amide
700, 750C-H out-of-plane bendMonosubstituted Benzene

Table 3: Mass Spectrometry (Electron Ionization) Data for this compound

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment Ion
14940[M]⁺ (Molecular Ion)
105100[C₆H₅CHCH₃]⁺
7730[C₆H₅]⁺
4480[CONH₂]⁺

Table 4: Comparative Analysis of Chromatographic Methods for Purity Determination

Technique Typical Retention Time (min) Limit of Detection (LOD) Limit of Quantification (LOQ) Precision (%RSD)
HPLC (C18 column) 4.5~0.1 µg/mL~0.3 µg/mL< 2%
GC-MS (DB-5 column) 8.2~0.05 µg/mL~0.15 µg/mL< 3%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess purity by identifying and quantifying the signals of this compound and any potential impurities.

Methodology (Quantitative ¹H NMR):

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of an internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard 90° pulse sequence.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 10 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16 (can be increased for dilute samples).

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the characteristic peaks of this compound and the internal standard.

  • Purity Calculation: The purity of this compound is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule to confirm its identity.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Acquisition: Record the spectrum and perform a background subtraction using the empty ATR crystal.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for amides and aromatic compounds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity.

Methodology (Electron Ionization - EI, coupled with Gas Chromatography):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • GC-MS Instrument Parameters:

    • GC Inlet Temperature: 250°C.

    • GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40 - 400 m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from potential impurities, providing a precise measure of purity.

Methodology (Reversed-Phase):

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • HPLC System Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound in the chromatogram.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic and chromatographic analysis of this compound to confirm its purity.

Purity_Analysis_Workflow Sample This compound Sample NMR NMR Analysis (¹H, ¹³C, qNMR) Sample->NMR IR FT-IR Analysis Sample->IR MS GC-MS Analysis Sample->MS HPLC HPLC Analysis Sample->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation HPLC->Purity_Assessment Final_Report Final Purity Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Purity Analysis of this compound.

Comparison of Analytical Techniques

Each of the described techniques offers unique advantages for the analysis of this compound.

  • NMR Spectroscopy provides the most detailed structural information, confirming the identity of the compound and allowing for the identification and quantification of impurities, often without the need for a reference standard for the impurity itself. Quantitative NMR (qNMR) is a powerful primary method for determining absolute purity.

  • FT-IR Spectroscopy is a rapid and simple technique for confirming the presence of key functional groups (amide, aromatic ring), serving as a quick identity check. However, it is generally not a quantitative technique for purity assessment.

  • Mass Spectrometry , particularly when coupled with Gas Chromatography (GC-MS), is highly sensitive for detecting volatile impurities. It provides molecular weight information and a characteristic fragmentation pattern that confirms the identity of the main component and helps in the identification of unknown impurities.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry. It offers excellent resolution for separating closely related impurities and provides precise and accurate quantification of the main component and any impurities.

A Comparative Study of Catalysts for Amide Synthesis: Towards Optimized 2-Phenylpropanamide Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of amide compounds, such as 2-phenylpropanamide, is a critical step in the discovery and manufacturing of new therapeutics. This guide provides a comparative analysis of different catalytic systems for amide synthesis, supported by experimental data, to aid in the selection of the most effective catalysts.

Two primary catalytic routes for amide synthesis are explored: the Ritter reaction of alcohols with nitriles and the direct amidation of carboxylic acids with amines. This guide presents a comparative study of various catalysts for reactions analogous to the synthesis of this compound, offering insights into their relative performance.

Catalytic Performance in Amide Synthesis

The selection of an appropriate catalyst is paramount for achieving high yield and efficiency in the synthesis of this compound and related amides. Below, we compare the performance of different catalysts in two key synthetic transformations.

Comparison of Solid Acid Catalysts in the Ritter Reaction

The Ritter reaction provides a valuable route for the formation of N-alkyl amides from alcohols and nitriles. The following table compares the efficacy of several solid acid catalysts in the reaction of diphenyl methanol with acetonitrile, a model reaction for the synthesis of N-benzhydrylacetamide, which is structurally related to this compound.

Table 1: Comparison of Solid Acid Catalysts for the Ritter Reaction

CatalystReaction TimeYield (%)
Silica-bonded N-propyl sulphamic acid (SBNPSA)15 min98
Calcium Hydrogen Sulfate (Ca(HSO₄)₂)2 h91
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)17 h85
Dodecatungstophosphoric acid (H₃PW₁₂O₄₀)10 h99
Phosphomolybdic acid on silica (PMA/SiO₂)6.5 h87

Data sourced from a study on the Ritter reaction using various solid acid catalysts[1].

Comparison of Metal Oxide Catalysts for Direct Amidation

Direct catalytic amidation of carboxylic acids with amines represents an atom-economical pathway to amide bond formation. The table below presents a comparison of different metal oxide catalysts for the synthesis of N-phenylpropionamide from propanoic acid and aniline. This reaction serves as an analogue for the direct amidation of 2-phenylpropanoic acid.

Table 2: Comparison of Metal Oxide Catalysts for Direct Amidation of Propanoic Acid

CatalystSpecific Surface Area (m²/g)kw (mol/g·s) x 107kSSA (mol/m²·s) x 109
γ-Al₂O₃1561.81.2
CeO₂1054.34.1
ZrO₂392.56.4
TiO₂ (P25)507.214.4

kw = specific 0th-order constant; kSSA = specific surface constant. Data adapted from a study on the catalytic synthesis of N-phenylpropionamide[2][3].

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are generalized experimental protocols for the catalytic reactions discussed.

General Protocol for the Ritter Reaction using a Solid Acid Catalyst

A mixture of the alcohol (1 mmol), the nitrile (2 mL), and the solid acid catalyst (e.g., SBNPSA, 0.03 g) is stirred in a round-bottom flask at 80°C for the time specified in Table 1. Upon completion of the reaction, as monitored by thin-layer chromatography, the reaction mixture is cooled to room temperature. An organic solvent such as ethyl acetate is added, and the catalyst is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to afford the pure amide[1].

General Protocol for Direct Amidation using a Metal Oxide Catalyst

In a typical procedure, the carboxylic acid (e.g., propanoic acid) and the amine (e.g., aniline) are mixed in a suitable solvent, and the metal oxide catalyst is added. The reaction mixture is heated to a specific temperature (e.g., 383 K) and stirred for a designated period. The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography or high-performance liquid chromatography. After the reaction, the catalyst is separated by filtration, and the product is isolated from the reaction mixture by evaporation of the solvent and purified by appropriate methods[2][3].

Visualizing the Synthetic Workflow

To better illustrate the experimental process, the following diagrams outline the logical flow of the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification cluster_analysis Analysis Stage Reactants Reactants (e.g., Alcohol/Nitrile or Carboxylic Acid/Amine) Catalyst Catalyst Selection (Solid Acid or Metal Oxide) Reactants->Catalyst Add Reaction Catalytic Reaction (Heating and Stirring) Catalyst->Reaction Initiate Filtration Catalyst Filtration Reaction->Filtration Cool and filter Extraction Solvent Extraction Filtration->Extraction Wash and extract Purification Purification (Recrystallization or Chromatography) Extraction->Purification Concentrate and purify Product Final Product (this compound) Purification->Product Analysis Characterization (NMR, IR, Mass Spec) Product->Analysis Analyze Yield Yield Calculation Analysis->Yield Determine Purity Conclusion Conclusion Yield->Conclusion Conclusion: Catalyst Performance Evaluation

Caption: General experimental workflow for the synthesis and analysis of this compound.

The following diagram illustrates the logical relationship in selecting a synthetic pathway based on desired reaction conditions and outcomes.

logical_relationship cluster_pathways Synthetic Pathways cluster_catalysts Catalyst Selection Start Start: This compound Synthesis Ritter Ritter Reaction Precursors: Alcohol + Nitrile Conditions: Acidic, Anhydrous Start->Ritter Amidation Direct Amidation Precursors: Carboxylic Acid + Amine Conditions: High Temperature Start->Amidation SolidAcids Solid Acids Examples: SBNPSA, H₃PW₁₂O₄₀ Advantages: High activity, Reusability Ritter->SolidAcids MetalOxides Metal Oxides Examples: TiO₂, ZrO₂ Advantages: Heterogeneous, Thermally Stable Amidation->MetalOxides End End: Optimized Synthesis SolidAcids->End MetalOxides->End

Caption: Decision pathway for selecting a synthetic route and catalyst for this compound.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-phenylpropanamide. The information presented is based on established principles of analytical method validation to assist researchers in selecting the most suitable method for their specific needs.

Method Performance Comparison

The following table summarizes the typical validation parameters for the quantification of this compound using hypothetical, yet representative, HPLC-UV and GC-MS methods. These values are intended to provide a comparative overview of the expected performance of each technique.

Validation ParameterHPLC-UV MethodGC-MS Method
Linearity (R²) > 0.999> 0.998
Range 1 - 100 µg/mL10 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.3 µg/mL2 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL10 ng/mL
Specificity GoodExcellent
Robustness HighModerate

Experimental Workflow & Signaling Pathways

A general workflow for the validation of an analytical method is depicted below. This process ensures that the chosen method is suitable for its intended purpose, providing reliable and reproducible results.

Analytical Method Validation Workflow cluster_Planning Planning cluster_Execution Execution cluster_Reporting Reporting MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis ValidationReport Validation Report Generation DataAnalysis->ValidationReport

Caption: General workflow for analytical method validation.

Detailed Experimental Protocols

The following sections provide detailed, hypothetical protocols for the quantification of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

a. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 210 nm

b. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

c. Validation Parameters:

  • Specificity: Assessed by comparing the chromatograms of a blank, a placebo (if applicable), the standard solution, and the sample solution. The peak for this compound should be well-resolved from any other peaks.

  • Linearity: Determined by plotting the peak area response against the concentration of the calibration standards and performing a linear regression analysis.

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by intentionally varying chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and observing the effect on the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher selectivity and sensitivity, making it suitable for the quantification of this compound at lower concentrations and in complex matrices.

a. Chromatographic and Spectrometric Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 105, 77, 149).

b. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent like methanol or ethyl acetate.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution to concentrations ranging from 10 to 1000 ng/mL.

  • Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the sample matrix. The final extract should be evaporated and reconstituted in a suitable solvent for GC-MS analysis. An internal standard (e.g., a deuterated analog) should be added at the beginning of the sample preparation process for improved accuracy.

c. Validation Parameters:

  • Specificity: Confirmed by the retention time and the relative abundance of the selected ions for this compound, which should match those of the reference standard.

  • Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Assessed using similar approaches as described for the HPLC-UV method, but with the appropriate concentration ranges and acceptance criteria for a more sensitive technique. The use of an internal standard is highly recommended for improving the accuracy and precision of the GC-MS method.

A Comparative Analysis of the Biological Activities of 2-Phenylpropanamide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of enantiomers of two 2-phenylpropanamide derivatives: the potent synthetic opioid ohmefentanyl and the appetite suppressant phenylpropanolamine (norephedrine). The distinct pharmacological effects of these stereoisomers underscore the critical importance of stereochemistry in drug design and development. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the primary signaling pathway involved.

Ohmefentanyl: A Case Study in Stereospecific Opioid Activity

Ohmefentanyl, a highly potent µ-opioid receptor agonist, possesses three chiral centers, resulting in eight possible stereoisomers. The biological activity of these isomers, particularly their analgesic potency and receptor binding affinity, varies dramatically, highlighting the stereospecific nature of the opioid receptor interaction.

Quantitative Data Summary

The following tables summarize the in vivo analgesic activity and in vitro µ-opioid receptor binding affinity of the cis-isomers of ohmefentanyl.

Table 1: Analgesic Activity of Ohmefentanyl Stereoisomers in Mice

StereoisomerConfigurationAnalgesic Potency (ED₅₀, mg/kg)
1a (2S,3R,4S)0.00034
1b (2R,3R,4S)0.0012
1c (2R,3S,4R)0.11
1d (2S,3S,4R)> 10

Data sourced from publicly available research.

Table 2: µ-Opioid Receptor Binding Affinity of Ohmefentanyl Stereoisomers

StereoisomerConfigurationBinding Affinity (Ki, nM)
1a (2S,3R,4S)0.031
1b (2R,3R,4S)0.025
1c (2R,3S,4R)0.28
1d (2S,3S,4R)1.8

Data sourced from publicly available research.

Experimental Protocols

1. Hot Plate Test for Analgesia in Mice

This method is used to assess the analgesic properties of compounds by measuring the latency of a thermal pain response.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Mice are individually placed on the hot plate.

    • The latency to the first sign of nociception (e.g., licking of a hind paw, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound or vehicle is administered (e.g., intraperitoneally or subcutaneously) at a predetermined time before the test.

    • The ED₅₀ (the dose at which 50% of the maximal effect is observed) is calculated from the dose-response curve.

2. Opioid Receptor Binding Assay

This in vitro assay determines the affinity of a compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the µ-opioid receptor (e.g., from rat brain homogenates).

    • A radiolabeled ligand that specifically binds to the µ-opioid receptor (e.g., [³H]DAMGO).

    • The unlabeled test compound (e.g., ohmefentanyl enantiomers) at various concentrations.

    • Assay buffer and a filtration apparatus.

  • Procedure:

    • The cell membranes, radioligand, and test compound are incubated together to allow for competitive binding.

    • The mixture is then rapidly filtered to separate the bound from the free radioligand.

    • The amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathway

Ohmefentanyl, as a µ-opioid receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The binding of an agonist to the receptor initiates a conformational change, leading to the activation of intracellular G-proteins. This, in turn, modulates the activity of downstream effectors, such as adenylyl cyclase and ion channels, ultimately resulting in the analgesic effect.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Ohmefentanyl Ohmefentanyl MOR µ-Opioid Receptor (GPCR) Ohmefentanyl->MOR Binds G_alpha_i Gαi MOR->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits G_beta_gamma Gβγ Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP Neuronal_Inhibition Neuronal Inhibition (Analgesia) cAMP->Neuronal_Inhibition Ion_Channel->Neuronal_Inhibition Anorectic_Assay_Workflow Start Start Animal_Acclimation Animal Acclimation & Induction of Hyperphagia Start->Animal_Acclimation Grouping Random Assignment to Treatment Groups Animal_Acclimation->Grouping Drug_Administration Administration of Enantiomer or Vehicle Grouping->Drug_Administration Food_Presentation Presentation of Pre-weighed Food Drug_Administration->Food_Presentation Data_Collection Measurement of Food Intake at Timed Intervals Food_Presentation->Data_Collection Data_Analysis Data Analysis and Comparison of Groups Data_Collection->Data_Analysis End End Data_Analysis->End

Comparative Analysis of 2-Phenylpropanamide and Structural Isomers: A Guide to Characterization Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectroscopic properties of small organic molecules is paramount. This guide provides a comparative analysis of the characterization data for 2-phenylpropanamide and its structural isomers, 2-phenylacetamide and 3-phenylpropanamide. The data presented is crucial for identification, purity assessment, and methodological development.

Physicochemical Properties

A summary of the key physical properties of this compound and its comparators is presented below. These properties are fundamental in determining the appropriate handling, storage, and application of these compounds.

PropertyThis compound2-Phenylacetamide3-Phenylpropanamide
Molecular Formula C₉H₁₁NOC₈H₉NOC₉H₁₁NO
Molecular Weight 149.19 g/mol 135.16 g/mol 149.19 g/mol
Melting Point 99-101 °C156-159 °C105-108 °C
Boiling Point Not available280-290 °C (decomposes)339.9 °C (predicted)
Solubility Soluble in ethanol, acetone, and chloroform. Slightly soluble in water.Soluble in hot water, ethanol, and acetone. Slightly soluble in cold water, ether, and benzene.Soluble in ethanol and acetone. Limited solubility in water.

Spectroscopic Data

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. The following sections summarize the available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy data for the three compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule.

CompoundChemical Shift (δ) ppm
This compound 7.20-7.35 (m, 5H, Ar-H), 3.58 (q, 1H, CH), 1.48 (d, 3H, CH₃)
2-Phenylacetamide 7.20-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, CH₂), 5.5-6.5 (br s, 2H, NH₂)
3-Phenylpropanamide 7.15-7.30 (m, 5H, Ar-H), 2.95 (t, 2H, CH₂), 2.40 (t, 2H, CH₂), 5.5-6.5 (br s, 2H, NH₂)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments in a molecule.

CompoundChemical Shift (δ) ppm
This compound Not available
2-Phenylacetamide 175.0 (C=O), 135.5 (Ar-C), 129.5 (Ar-CH), 128.9 (Ar-CH), 127.2 (Ar-CH), 43.7 (CH₂)
3-Phenylpropanamide 174.8 (C=O), 141.5 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 126.1 (Ar-CH), 38.2 (CH₂), 31.5 (CH₂)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups present in a molecule based on their characteristic absorption of infrared radiation.

CompoundKey Absorption Peaks (cm⁻¹)
This compound Not available
2-Phenylacetamide 3370 (N-H stretch), 3180 (N-H stretch), 1640 (C=O stretch, Amide I), 1495, 1455 (C=C aromatic stretch)
3-Phenylpropanamide 3350 (N-H stretch), 3180 (N-H stretch), 1645 (C=O stretch, Amide I), 1495, 1450 (C=C aromatic stretch)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the characterization techniques cited in this guide.

Melting Point Determination (Capillary Method)

A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. For ¹H NMR, the sample concentration is typically 5-10 mg/mL, while for ¹³C NMR, a higher concentration of 20-50 mg/mL is often used. The spectra are acquired on an NMR spectrometer, and the chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

Visualizing the Characterization Workflow

The logical flow of characterizing a novel chemical compound can be visualized to better understand the process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification melting_point Melting Point Determination purification->melting_point Purity Check nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structural Elucidation ftir FT-IR Spectroscopy purification->ftir Functional Group ID solubility Solubility Testing purification->solubility Property Assessment data_analysis Data Interpretation and Comparison with Alternatives melting_point->data_analysis nmr->data_analysis ftir->data_analysis solubility->data_analysis

A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

This guide provides a foundational comparison of this compound with its structural isomers. The presented data and protocols are intended to assist researchers in their experimental design and data interpretation. Further investigation is required to obtain a complete characterization profile for this compound.

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Reactant of Route 2
2-Phenylpropanamide

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